4-(2-Methoxyethoxy)aniline
Description
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Properties
IUPAC Name |
4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOBEQCFVVJJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397721 | |
| Record name | 4-(2-methoxyethoxy)aniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33311-29-4 | |
| Record name | 4-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)aniline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the primary synthesis mechanism for 4-(2-methoxyethoxy)aniline, a key intermediate in various chemical and pharmaceutical applications. The synthesis is typically achieved through a robust two-step process, commencing with a nucleophilic aromatic substitution to form the ether linkage, followed by the reduction of a nitro group to yield the final aniline product.
Core Synthesis Pathway
The most prevalent synthetic route involves two key transformations:
-
Step 1: Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction is conducted between a nitro-activated aryl halide, such as 4-fluoronitrobenzene, and 2-methoxyethanol. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack.
-
Step 2: Nitro Group Reduction: The resulting intermediate, 1-(2-methoxyethoxy)-4-nitrobenzene, is then subjected to reduction. Catalytic hydrogenation is a common and efficient method for selectively reducing the nitro group to an amine, affording the target molecule.
Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methoxyethoxy)aniline (CAS No: 33311-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the analytical workflow.
Compound Information
-
Name: this compound
-
CAS Number: 33311-29-4
-
Molecular Formula: C₉H₁₃NO₂
-
Molecular Weight: 167.21 g/mol [1]
-
Appearance: Light brown to brown solid[2]
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on its chemical structure. These predictions are generated using established spectroscopic principles and computational algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |
| ~6.65 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O) |
| ~4.05 | t, J ≈ 5.0 Hz | 2H | -O-CH₂- |
| ~3.75 | t, J ≈ 5.0 Hz | 2H | -CH₂-O-CH₃ |
| ~3.60 | s | 2H | -NH₂ |
| ~3.45 | s | 3H | -O-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | Ar-C (C-O) |
| ~141.0 | Ar-C (C-N) |
| ~116.0 | Ar-C (CH, ortho to -NH₂) |
| ~115.5 | Ar-C (CH, ortho to -O) |
| ~71.0 | -O-CH₂- |
| ~69.0 | -CH₂-O-CH₃ |
| ~59.0 | -O-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend |
| ~1510 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1120 | Strong | C-O-C stretch (ether) |
| ~1040 | Medium | Aryl-O-C stretch (symmetric) |
| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 108 | High | [H₂N-C₆H₄-O]⁺ |
| 59 | Medium | [CH₂-O-CH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for an organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 1-2 seconds is common for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe if necessary.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Electron Ionization (EI)-MS Protocol
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
Place a small amount of the sample (microgram to nanogram range) into a capillary tube at the tip of the probe.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Ionization and Analysis:
-
The sample is vaporized by heating the probe.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is generated as a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility of 4-(2-Methoxyethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-(2-methoxyethoxy)aniline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining these values experimentally. It includes a comprehensive, standardized experimental protocol and a clear workflow for solubility determination, essential for research, development, and formulation activities.
Introduction to this compound
This compound is an organic compound featuring an aniline core substituted with a methoxyethoxy group. This structural feature, containing both a polar ether linkage and a terminal methyl group, suggests a nuanced solubility profile, with expected good solubility in a range of polar organic solvents.[1][2] The aniline moiety provides a site for hydrogen bonding and imparts basic characteristics to the molecule. Understanding its solubility is critical for applications in chemical synthesis, pharmaceutical intermediate development, and materials science.
Qualitative Solubility Profile
-
Polar Organic Solvents : The presence of the ether linkages and the amino group suggests that this compound is readily soluble in many polar organic solvents, including alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).[1]
-
Polar Aprotic Solvents : A structurally similar compound, 3-fluoro-4-(2-methoxyethoxy)aniline, exhibits excellent solubility (estimated at >100 mg/mL) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP).[3] This suggests that this compound is also likely to be highly soluble in these solvents due to favorable dipole-dipole interactions and the potential for hydrogen bonding.[3]
-
Moderately Polar Solvents : In moderately polar solvents like dichloromethane, intermediate solubility is expected. For the related 3-fluoro-4-(2-methoxyethoxy)aniline, solubility is in the range of 50-100 mg/mL.[3]
-
Nonpolar Solvents : Limited solubility is anticipated in nonpolar solvents such as hexane, as the polar functional groups of the molecule will have weak interactions with the solvent.[3]
-
Aqueous Solubility : The related 3-fluoro-4-(2-methoxyethoxy)aniline has limited aqueous solubility (1-5 mg/mL).[3] this compound is also described as having low solubility in water.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in the subsequent section. This structured presentation will allow for easy comparison of solubility across different solvent classes.
| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data not available | Data not available | Data not available |
| Ethanol | Polar Protic | 25 | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available | Data not available |
| Acetone | Polar Aprotic | 25 | Data not available | Data not available | Data not available |
| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available | Data not available |
| Chloroform | Nonpolar | 25 | Data not available | Data not available | Data not available |
| Toluene | Nonpolar | 25 | Data not available | Data not available | Data not available |
| Hexane | Nonpolar | 25 | Data not available | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV).
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps and PTFE-lined septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to sediment.
-
For solvents where sedimentation is slow, centrifugation of the vials can be performed to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the chromatographic peak area against the concentration.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original solubility in the solvent by applying the dilution factor.
-
-
Data Reporting:
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, and mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has outlined the expected solubility profile of this compound in various organic solvents and provided a comprehensive, standardized protocol for the experimental determination of these values. For researchers, scientists, and drug development professionals, obtaining accurate and reproducible solubility data is a cornerstone of successful product development. The methodologies and frameworks presented herein are designed to facilitate this critical task, enabling informed decisions in solvent selection for synthesis, purification, formulation, and other key applications.
References
An In-depth Technical Guide to 4-(2-Methoxyethoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis, with applications ranging from the development of dyes to pharmaceutical intermediates. Its unique combination of an aniline core and a flexible, hydrophilic methoxyethoxy side chain imparts specific physicochemical properties that are of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical protocols for this compound, as well as a discussion of its potential applications in drug development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It exhibits good solubility in many organic solvents while having low solubility in water.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 294.3 ± 20.0 °C at 760 mmHg; 142 °C at 3 Torr | [2][3] |
| Density | 1.1 ± 0.1 g/cm³; 1.078 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 143.5 ± 29.0 °C | [1][2] |
| pKa | 5.10 ± 0.10 (Predicted) | [1][3] |
| Solubility | Soluble in alcohols, ethers, and ketones; low solubility in water. | [1] |
The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary aromatic amine and the ether linkage. The aniline moiety is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution reactions, with a preference for ortho and para positions relative to the amino group.[4][5]
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Route 1: Reduction of 1-(2-Methoxyethoxy)-4-nitrobenzene
This method involves the reduction of a nitroaromatic precursor.
Synthesis of this compound via reduction.
Experimental Protocol:
-
To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% activated carbon (400 mg).[6]
-
Seal the reactor and stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through diatomaceous earth to remove the activated carbon.[6]
-
Concentrate the filtrate under vacuum to yield this compound.[6]
Route 2: From p-Fluoronitrobenzene and 2-Methoxyethanol
This route involves a nucleophilic aromatic substitution followed by reduction.
Two-step synthesis from p-fluoronitrobenzene.
Experimental Protocol:
-
Etherification: In a suitable reaction vessel, dissolve p-fluoronitrobenzene (0.5 g, 3.54 mmol) and 2-methoxyethanol (0.335 mL, 4.25 mmol) in dimethyl sulfoxide (10 mL).[6] Add potassium hydroxide (0.3 g, 5.31 mmol) and stir the mixture overnight at 60°C.[6] After the reaction is complete, add water to precipitate the product, which is then collected by suction filtration.[6]
-
Reduction: The resulting 1-(2-methoxyethoxy)-4-nitrobenzene can then be reduced to this compound using standard procedures, such as catalytic hydrogenation as described in Route 1.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and development. Below are typical analytical methods and expected spectral data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the ethoxy chain, and the methoxy group. The aromatic protons would likely appear as two doublets in the range of δ 6.6-6.8 ppm. The protons of the ethoxy chain would appear as triplets around δ 4.0 ppm and δ 3.7 ppm, and the methoxy group as a singlet around δ 3.4 ppm. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen being the most shielded (lowest ppm value) due to the electron-donating effect of the amine group.[7] The carbons of the ethoxy chain would appear in the range of δ 60-75 ppm, and the methoxy carbon around δ 59 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two distinct peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]
-
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[9][10]
-
C-O Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ due to the C-O stretching of the ether linkage.[11]
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[8]
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 167.
-
Fragmentation would likely involve cleavage of the ether linkage and loss of fragments from the methoxyethoxy side chain. Common fragmentation patterns for anilines can also be expected.[12][13]
Chromatographic Analysis
General workflow for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column: A C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles) is commonly used for aniline homologs.[14]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase.[14][15] For mass spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.[15]
-
Detection: UV detection at 254 nm is generally effective for aromatic compounds.[14]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for purity assessment and identification of volatile impurities.
-
Column: A non-polar or medium-polarity column (e.g., Rxi-5MS) is often used.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Oven Program: A temperature gradient, for example, starting at 80°C and ramping up to 240°C, can be used to separate components.[16]
-
Derivatization: For improved peak shape and sensitivity, derivatization with an agent like pentafluoropropionic anhydride (PFPA) can be performed.[16]
Applications in Drug Development
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including analgesics, antibiotics, and anticancer agents.[2][13] The methoxyethoxy group in this compound can improve solubility and modify the pharmacokinetic properties of a lead compound.
One emerging area where such building blocks are relevant is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The linker is a critical component of a PROTAC, and aniline derivatives with polyethylene glycol (PEG)-like chains, such as this compound, are valuable as linker components to improve solubility and cell permeability.
Derivatives of anilines have been shown to act as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[12] These pathways are crucial for tumor growth, proliferation, and angiogenesis.[3][4][16]
Simplified EGFR and VEGFR2 signaling pathways.
Safety and Handling
This compound is classified as harmful.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing vapors.
-
Storage: Store in a cool, dry, well-ventilated place away from heat, flames, and oxidizing agents.[1][2] Keep the container tightly closed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]
Conclusion
This compound is a valuable chemical intermediate with favorable physicochemical properties for applications in medicinal chemistry and materials science. Its synthesis is well-established, and standard analytical techniques can be employed for its characterization. The presence of both a reactive aniline moiety and a flexible, hydrophilic side chain makes it a useful building block for the development of more complex molecules, including potential therapeutics targeting key biological pathways. Proper safety precautions are essential when handling this compound. This guide provides a foundational resource for researchers and developers working with this compound.
References
- 1. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline | 355116-94-8 | Benchchem [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. rsc.org [rsc.org]
- 16. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)aniline, a key chemical intermediate. It covers its fundamental properties, detailed synthetic protocols, and its significant role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 33311-29-4
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Light brown to brown solid |
| Predicted Density | 1.078 g/cm³ |
| Predicted pKa | 5.10 ± 0.10 |
| Predicted ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 6.75 | d, J=8.8 Hz | 2H | H-2, H-6 |
| Aromatic H | 6.65 | d, J=8.8 Hz | 2H | H-3, H-5 |
| -OCH₂- | 4.01 | t, J=4.8 Hz | 2H | Ar-O-CH₂ - |
| -OCH₂- | 3.69 | t, J=4.8 Hz | 2H | -CH₂ -O-CH₃ |
| -NH₂ | 3.58 | br s | 2H | -NH₂ |
| -OCH₃ | 3.40 | s | 3H | -O-CH₃ |
| Predicted ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic C | 152.0 | C-4 |
| Aromatic C | 141.2 | C-1 |
| Aromatic C | 116.0 | C-3, C-5 |
| Aromatic C | 115.5 | C-2, C-6 |
| -OCH₂- | 71.2 | -C H₂-O-CH₃ |
| -OCH₂- | 68.0 | Ar-O-C H₂- |
| -OCH₃ | 59.1 | -O-C H₃ |
Experimental Protocols: Synthesis of this compound
The most common and well-established method for synthesizing this compound is through the reduction of the corresponding nitroaromatic compound, 1-(2-methoxyethoxy)-4-nitrobenzene.
Protocol: Reduction of 1-(2-methoxyethoxy)-4-nitrobenzene
This protocol is based on the classical Bechamp reduction method using a metal and acid.
Materials:
-
1-(2-methoxyethoxy)-4-nitrobenzene
-
Tin (Sn) metal, granulated
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
Deionized Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-(2-methoxyethoxy)-4-nitrobenzene (1 equivalent) and granulated tin (2.5-3 equivalents).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5-6 equivalents) to the flask in portions. The reaction is exothermic and will likely require an ice bath to maintain control of the temperature at the beginning of the addition.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
Neutralization and Workup: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will neutralize the excess acid and precipitate tin salts. The desired aniline will be present as a free base.
-
Isolation (Steam Distillation): The phenylamine can be separated from the reaction mixture via steam distillation. The aniline is volatile in steam and will co-distill. Collect the distillate, which will be an emulsion of the aniline in water.
-
Extraction: Transfer the distillate to a separatory funnel and extract the aqueous layer several times with diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its primary application is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The aniline functional group provides a reactive handle for a variety of coupling reactions, most notably in the formation of substituted quinazolines.
Role in Kinase Inhibitor Synthesis
Aniline derivatives are crucial for the synthesis of 4-anilinoquinazolines, a class of compounds known to be potent inhibitors of various protein kinases.[1][2] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling pathways that are often hyperactivated in cancer cells. The substituents on the aniline ring, such as the 2-methoxyethoxy group in this case, can significantly influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Caption: Logical workflow from aniline to kinase inhibitor.
Involvement in Biological Pathways
While this compound itself is not known to be biologically active in specific signaling pathways, the kinase inhibitors derived from it are designed to modulate critical cellular signaling cascades. One of the most relevant pathways is the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling cascade.
The Ras-MAPK Signaling Pathway
The Ras-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations that lead to the constitutive activation of this pathway are common in many human cancers. Kinase inhibitors derived from 4-anilinoquinazolines can target key kinases within this pathway, such as MEK1/2, thereby inhibiting the aberrant signaling and blocking cancer cell growth.[1]
Caption: Inhibition of the Ras-MAPK signaling pathway.
References
An In-depth Technical Guide to Precursors for 4-(2-Methoxyethoxy)aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical and materials science. The document details the synthesis of crucial precursors, providing in-depth experimental protocols and comparative data to aid in the selection of the most efficient synthetic strategy.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two well-established pathways, primarily differing in the choice of the initial precursor. These strategies are:
-
Reduction of a Nitroaromatic Precursor: This is the most common and high-yielding approach. It involves the synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene, followed by the reduction of the nitro group to an amine.
-
Nucleophilic Aromatic Substitution (SNA_r) on a Halogenated Nitrobenzene: This method involves the direct introduction of the 2-methoxyethoxy group onto a nitro-activated aromatic ring, followed by the reduction of the nitro group.
-
Alkylation of 4-Aminophenol (Theoretical Pathway): A conceptually direct route involving the O-alkylation of 4-aminophenol. However, this method faces challenges in achieving selective O-alkylation over N-alkylation of the amino group, often necessitating protection-deprotection steps.
This guide will focus on the first two, more practical and well-documented, synthetic routes.
Synthesis of the Key Precursor: 1-(2-Methoxyethoxy)-4-nitrobenzene
The successful synthesis of this compound is critically dependent on the efficient preparation of its nitroaromatic precursor, 1-(2-methoxyethoxy)-4-nitrobenzene. Two primary methods for its synthesis are detailed below.
Method 1: Nucleophilic Aromatic Substitution from 1-Chloro-4-nitrobenzene
This method involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of a strong base.
Experimental Protocol:
To a solution of 2-methoxyethanol (2.40 mmol, 0.190 mL) in dimethyl sulfoxide (DMSO) (5 mL), potassium hydroxide (3.00 mmol, 0.120 g) is added. A solution of 1-chloro-4-nitrobenzene (2.00 mmol, 0.315 g) in DMSO (5 mL) is then added to the mixture. The resulting solution is stirred at 60°C (333 K) for 20 hours. After cooling to room temperature, the reaction mixture is poured into a 5% aqueous HCl solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(2-methoxyethoxy)-4-nitrobenzene as a yellow solid.[1]
Method 2: Williamson Ether Synthesis from 4-Nitrophenol
This classical ether synthesis involves the reaction of a 4-nitrophenoxide salt with a 2-methoxyethyl halide.
Experimental Protocol:
A mixture of 4-nitrophenol (10 mmol, 1.39 g) and potassium carbonate (10 mmol, 1.38 g) is prepared in acetonitrile (25 mL). 1-Bromo-2-chloroethane (30 mmol, 2.5 mL) is then added dropwise, and the reaction mixture is heated to reflux at 80°C overnight. After the reaction is complete, water is added to dissolve the potassium carbonate, and the product is extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and brine. The solvent is then evaporated to dryness to yield the product.
Synthesis of this compound
Once the precursor 1-(2-methoxyethoxy)-4-nitrobenzene is obtained, the final step is the reduction of the nitro group to an amine.
Method 1: Catalytic Hydrogenation of 1-(2-Methoxyethoxy)-4-nitrobenzene
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Experimental Protocol:
In a hydrogenation reactor, 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol, 3.9 g) is dissolved in methanol (80 mL). To this solution, 10% activated carbon (400 mg) is added as a catalyst support. The reactor is then placed under a hydrogen atmosphere and the mixture is stirred overnight at room temperature. Upon completion of the reaction, the activated carbon is removed by filtration through diatomaceous earth. The filtrate is then concentrated under vacuum to afford this compound as a black oily product.[2]
Method 2: Synthesis from p-Fluoronitrobenzene and Subsequent Reduction
This approach begins with a nucleophilic aromatic substitution to introduce the methoxyethoxy side chain, followed by a reduction of the nitro group.
Experimental Protocol (Step 1: Ether Formation):
To a solution of p-fluoronitrobenzene (3.54 mmol, 0.5 g) in 10 mL of dimethyl sulfoxide (DMSO), 2-methoxyethanol (ethylene glycol methyl ether) (4.25 mmol, 0.335 mL) and potassium hydroxide (5.31 mmol, 0.3 g) are added. The mixture is stirred at 60°C overnight. The reaction is then quenched with water, and the resulting yellow solid, 1-(2-methoxyethoxy)-4-nitrobenzene, is collected by suction filtration.[2] The subsequent reduction of the nitro group can be carried out as described in the catalytic hydrogenation protocol above.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-4-nitrobenzene | 2-Methoxyethanol, KOH | DMSO | 60 | 20 | 90 | [1] |
| 4-Nitrophenol | 1-Bromo-2-chloroethane, K₂CO₃ | Acetonitrile | 80 (reflux) | Overnight | 84 | |
| p-Fluoronitrobenzene | 2-Methoxyethanol, KOH | DMSO | 60 | Overnight | 76.9 | [2] |
Table 2: Synthesis of this compound
| Precursor | Reduction Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-(2-Methoxyethoxy)-4-nitrobenzene | Catalytic Hydrogenation | 10% Activated Carbon | Methanol | Room Temp. | Overnight | 93 | [2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathways to this compound.
Experimental Workflow for Catalytic Hydrogenation
The following diagram outlines the key steps in the catalytic hydrogenation of the nitroaromatic precursor.
Caption: Workflow for catalytic hydrogenation.
Discussion of Precursor Selection
The choice of precursor for the synthesis of this compound is primarily dictated by factors such as cost, availability, and desired yield.
-
Nitroaromatic Precursors: The routes starting from nitroaromatic compounds are generally preferred due to their high yields and well-established, reliable protocols. The reduction of 1-(2-methoxyethoxy)-4-nitrobenzene via catalytic hydrogenation is particularly efficient, with reported yields as high as 93%.[2] The synthesis of this key intermediate can be achieved in high yield from either 1-chloro-4-nitrobenzene (90% yield) or 4-nitrophenol.[1]
-
Halogenated Nitrobenzene Precursors: The use of p-fluoronitrobenzene offers a direct route to the nitroaromatic intermediate. While the reported yield for the ether formation step is slightly lower (76.9%) than the alternative routes, it remains a viable option.[2]
-
4-Aminophenol as a Precursor: While theoretically attractive due to the presence of the amino group in the starting material, the direct O-alkylation of 4-aminophenol is complicated by the competing N-alkylation. To achieve selectivity, the amino group typically requires protection (e.g., as an amide or imine), followed by alkylation of the hydroxyl group and subsequent deprotection. This adds steps to the overall synthesis, potentially lowering the overall yield and increasing the cost.
Conclusion
For the synthesis of this compound, the most efficient and well-documented precursors are nitroaromatic compounds. Specifically, the synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene from either 1-chloro-4-nitrobenzene or 4-nitrophenol, followed by catalytic hydrogenation, offers a high-yielding and reliable synthetic pathway. This route provides a robust foundation for the large-scale production of this important chemical intermediate. Researchers and drug development professionals are encouraged to consider these factors when planning their synthetic strategies.
References
A Comprehensive Technical Guide to 4-(2-Methoxyethoxy)aniline
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 4-(2-Methoxyethoxy)aniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Compound Properties
This compound is an aromatic amine derivative with the chemical formula C9H13NO2. Its molecular structure consists of an aniline ring substituted with a 2-methoxyethoxy group at the para position.
| Property | Value |
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
Synthesis Protocol: From 4-Nitrophenyl-2-methoxyethyl Ether
A common and effective method for the synthesis of this compound involves the reduction of 1-(2-methoxyethoxy)-4-nitrobenzene.
Materials:
-
1-(2-methoxyethoxy)-4-nitrobenzene
-
Methanol
-
10% Activated Carbon on Charcoal
-
Hydrogen Gas
-
Diatomaceous Earth
Experimental Procedure:
-
To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% activated carbon on charcoal (400 mg).
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), filter the mixture through diatomaceous earth to remove the activated carbon catalyst.
-
Concentrate the filtrate under vacuum to yield this compound as a black oily product (3.1 g, 93% yield).
-
Confirm the product identity and purity using analytical techniques such as LC-MS, which should show a mass-to-charge ratio (m/z) of 168.1 [M+1]+.[1]
Analytical and Purification Methodologies
Analytical Characterization: The identity and purity of this compound can be determined using a variety of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for identifying and quantifying the compound and any potential impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the molecular structure.
Purification: For applications requiring high purity, distillation under reduced pressure is an effective method for purifying this compound. For aniline compounds in general, other purification techniques include recrystallization from a suitable solvent or column chromatography on silica gel. Drying with agents such as potassium hydroxide (KOH) or calcium hydride (CaH2) can be employed to remove residual water.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from p-fluoronitrobenzene.
Caption: Synthesis workflow of this compound.
References
4-(2-Methoxyethoxy)aniline 1H NMR and 13C NMR spectral analysis
An in-depth technical guide to the predicted ¹H and ¹³C NMR spectral analysis of 4-(2-Methoxyethoxy)aniline, designed for researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is intended for professionals who utilize NMR spectroscopy for the structural elucidation and analysis of chemical compounds. The guide presents predicted quantitative data in clearly structured tables, outlines standard experimental protocols for NMR data acquisition, and includes visualizations of the molecular structure and the analytical workflow.
Molecular Structure
The chemical structure of this compound is depicted below, with atoms systematically numbered to facilitate clear correlation with the predicted NMR spectral data presented in the subsequent sections.
Mass Spectrometry Fragmentation Analysis of 4-(2-Methoxyethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2-Methoxyethoxy)aniline. Due to the limited availability of direct mass spectral data for this specific compound in public databases, this guide synthesizes established fragmentation principles of its constituent chemical moieties—aniline, and the methoxyethoxy group—to propose a likely fragmentation pathway. This information is critical for researchers in fields such as medicinal chemistry, drug metabolism, and analytical chemistry who may encounter this or structurally related molecules.
Predicted Fragmentation Pathways
Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom of the aniline moiety, forming the molecular ion (M•+). The fragmentation of this molecular ion is then driven by the stability of the resulting fragment ions and neutral losses.
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage of the Ether Side Chain: The most favorable cleavage is expected to occur at the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. This would result in the loss of a methoxyethyl radical.
-
Cleavage of the Ether Bond: Scission of the aryl-oxygen ether bond can occur, leading to the formation of an aminophenol radical cation and a methoxyethoxy radical.
-
Fragmentation within the Methoxyethoxy Side Chain: Sequential cleavage of the C-O and C-C bonds within the methoxyethoxy group will produce a series of characteristic smaller fragment ions.
-
Loss of Small Neutral Molecules: The aniline ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules such as HCN.
These proposed pathways are illustrated in the fragmentation diagram below.
Tabulated Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 167 | [M]•+ | C9H13NO2•+ | Moderate |
| 122 | [M - C2H5O]•+ | [H2N-C6H4-OCH2]•+ | Base Peak |
| 108 | [M - C3H7O]•+ | [H2N-C6H4-O]•+ | Major |
| 93 | [C6H5NH2]•+ | Aniline radical cation | Major |
| 77 | [C6H5]+ | Phenyl cation | Minor |
| 59 | [C2H5O]+ | Methoxyethyl cation | Major |
| 45 | [CH3OCH2]+ | Methoxymethyl cation | Moderate |
Experimental Protocol: GC-MS Analysis
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
3.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
3.2. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
3.3. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Speed: 1562 u/s
3.4. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For analysis, dilute the sample in methanol to fall within the calibration range.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
The Dual Nature of the Aniline Moiety: A Technical Guide to the Reactivity of 4-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyethoxy)aniline is a substituted aniline that is gaining increasing interest in the fields of medicinal chemistry and materials science. The presence of both the reactive aniline moiety and the flexible, hydrophilic 2-methoxyethoxy side chain imparts a unique combination of properties to the molecule. Understanding the reactivity of the core aniline structure is paramount for its effective utilization in the synthesis of novel compounds, including active pharmaceutical ingredients and functional polymers. This in-depth technical guide explores the key reactive characteristics of the aniline moiety in this compound, providing insights into its behavior in various chemical transformations.
The reactivity of the aniline ring is fundamentally governed by the electron-donating nature of the amino group (-NH₂) and the para-substituted 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This activating effect makes the aromatic ring highly susceptible to electrophilic attack. The 2-methoxyethoxy group, being an alkoxy substituent, further enhances this activation through its electron-donating resonance effect.
This guide will delve into the specifics of several key reactions: electrophilic aromatic substitution, N-acylation, diazotization, and oxidation, providing both qualitative understanding and quantitative data where available.
Data Presentation: A Summary of Reactivity
The following tables summarize key quantitative data related to the reactivity of anilines, with a focus on alkoxy-substituted derivatives to provide a reasonable approximation for the behavior of this compound.
| Reaction Type | Reagents | Product(s) | Yield (%) | Reference Compound |
| N-Acylation | Acetic anhydride, Sodium acetate | N-(4-(2-methoxyethoxy)phenyl)acetamide | High | Aniline |
| Diazotization & Azo Coupling | NaNO₂, HCl, 2-naphthol | Azo dye | Good | 4-Nitroaniline |
| Oxidation | Benzimidazolium fluorochromate (BIFC) | Azo benzene derivative | - | p-Anisidine |
| Synthesis of Parent Compound | 1-(2-methoxyethoxy)-4-nitrobenzene, H₂, Pd/C | This compound | 93 | - |
Table 1: Summary of Key Reactions and Yields. Yields are generalized as "High" or "Good" where specific data for this compound is not available, based on typical outcomes for similar anilines. The high yield for the synthesis of the parent compound itself is a notable data point.[1]
| Parameter | Aniline | p-Anisidine (p-OCH₃) | p-Chloroaniline (p-Cl) | p-Nitroaniline (p-NO₂) |
| Relative Rate of Oxidation (k_rel) | 1.00 | 8.32 | 0.35 | 0.01 |
Table 2: Relative Rates of Oxidation of para-Substituted Anilines by Benzimidazolium Fluorochromate (BIFC). The data illustrates the significant increase in oxidation rate with an electron-donating group like methoxy, suggesting a high reactivity for this compound.
Electrophilic Aromatic Substitution
The aniline moiety in this compound is strongly activated towards electrophilic aromatic substitution. The amino group and the para-alkoxy group are both ortho-, para-directing. Since the para position is already occupied by the 2-methoxyethoxy group, electrophilic attack will predominantly occur at the ortho positions relative to the amino group.
Halogenation
Direct bromination of anilines is often difficult to control due to the high reactivity of the ring, leading to poly-substituted products. To achieve mono-substitution, the reactivity of the amino group is typically attenuated by acetylation prior to halogenation.
Nitration
Direct nitration of anilines with strong acids can lead to oxidation of the ring and the formation of a meta-directing anilinium ion (-NH₃⁺), resulting in a mixture of products. Therefore, a protection strategy, such as acetylation, is commonly employed to achieve selective para-nitration (in the case of aniline) or ortho-nitration for this compound.
Sulfonation
Sulfonation of anilines can be achieved by heating with concentrated sulfuric acid. The reaction typically yields the para-substituted product. For this compound, sulfonation would be expected to occur at one of the ortho positions.
N-Acylation
The amino group of this compound readily undergoes N-acylation with acylating agents such as acyl chlorides or anhydrides to form stable amides. This reaction is often used to protect the amino group during other transformations or to synthesize biologically active amide compounds.
Diazotization
Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. These diazonium salts are highly versatile intermediates in organic synthesis and can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce a wide range of functional groups, and azo coupling reactions to form azo dyes.[2]
Oxidation
The electron-rich nature of the aniline ring in this compound makes it susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions, but can include nitrosobenzenes, nitrobenzenes, and polymeric materials. The presence of the electron-donating 2-methoxyethoxy group is expected to increase the rate of oxidation compared to unsubstituted aniline.
Experimental Protocols
The following are detailed methodologies for key reactions, adapted from protocols for structurally similar anilines.
Synthesis of this compound
This protocol describes the synthesis of the parent compound from its nitro precursor.
Materials:
-
1-(2-methoxyethoxy)-4-nitrobenzene
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogenation reactor
-
Diatomaceous earth
Procedure:
-
To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% Pd/C (400 mg).
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under vacuum to yield this compound.[1]
General Protocol for N-Acylation
This protocol describes a general procedure for the N-acetylation of an aniline derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aniline in water and add concentrated hydrochloric acid to form the hydrochloride salt.
-
Prepare a solution of sodium acetate in water.
-
Add acetic anhydride to the aniline hydrochloride solution and mix by swirling.
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product will form.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Recrystallize the product from 95% ethanol.
General Protocol for Diazotization and Azo Coupling
This protocol outlines a general procedure for the formation of a diazonium salt followed by coupling with a naphthol to form an azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve the aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of NaNO₂ to the aniline solution while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve 2-naphthol in an aqueous NaOH solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Allow the reaction to proceed for 30 minutes in the ice bath.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.[3]
Mandatory Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Electrophilic Aromatic Substitution Mechanism.
Caption: N-Acylation Experimental Workflow.
Caption: Diazotization Reaction Mechanism.
Conclusion
The aniline moiety in this compound is a highly reactive functional group that readily participates in a variety of chemical transformations. The strong electron-donating character of both the amino group and the para-alkoxy substituent renders the aromatic ring highly susceptible to electrophilic attack, primarily at the ortho positions. Key reactions such as N-acylation and diazotization proceed efficiently, providing access to a wide range of derivatives. However, the high reactivity also necessitates careful control of reaction conditions to avoid side reactions, particularly in oxidation and certain electrophilic substitution reactions. This technical guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for researchers and scientists in the design and execution of synthetic strategies involving this versatile molecule.
References
A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethoxy)aniline
This guide provides essential safety and handling information for 4-(2-Methoxyethoxy)aniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is an aromatic amine that should be handled with care due to its potential health hazards. While specific toxicological data for this compound is limited, its structural similarity to other anilines suggests potential for toxicity. Aniline and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause skin and eye irritation, and some have been associated with more severe health effects after prolonged exposure.[1]
Based on data for similar compounds, this compound is classified with the following hazards:
-
Acute toxicity (Oral, Dermal, Inhalation)[3]
-
Skin irritation/corrosion[3]
-
Serious eye damage/eye irritation[3]
-
Skin sensitization[4]
Toxicological Data
| Metric | Value | Species | Route | Reference |
| LD50 | 250 mg/kg | Rat | Oral | [4][6] |
| LD50 | 820 mg/kg | Rabbit | Dermal | [4] |
| LC50 | 248 ppm (4h) | Mouse | Inhalation | [4] |
| LC50 | 3.3 mg/L (4h) | Rat | Inhalation | [6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure.[1] All personnel must be trained in the correct use, limitations, and maintenance of their PPE.[1][7]
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[1] | To prevent skin contact and absorption.[1] Check manufacturer data for breakthrough times.[1] |
| Eye/Face Protection | Safety goggles and/or a face shield.[8][9] | To protect against chemical splashes.[8] |
| Skin and Body Protection | A long-sleeved lab coat, long pants, and closed-toe shoes.[2] For larger quantities or risk of splashing, chemical-resistant coveralls should be worn.[8][10] | To prevent skin contact.[1] |
| Respiratory Protection | An appropriate respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[7][10] | To protect against inhalation of harmful substances.[10] |
Safe Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][11]
-
An eyewash station and safety shower must be readily accessible.[2]
General Hygiene and Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
If handling the solid form, avoid the generation of dust.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly with soap and water immediately after handling the substance.[1]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are stored or handled.[1]
-
Remove any contaminated clothing immediately and wash it separately before reuse.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep away from heat, sparks, and open flames.[11]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Protect from light.[2]
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][13]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[11]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[13]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][13]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the full complement of required PPE, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material such as vermiculite or dry sand.[1][2]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[5][13]
-
Clean the spill area thoroughly.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Do not pour down the drain.[1]
Generalized Safe Handling Protocol
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required personal protective equipment as detailed in Section 3.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Place absorbent pads on the work surface of the fume hood.
-
-
Handling:
-
Carefully open the container, avoiding inhalation of any vapors.
-
Dispense the required amount of the chemical.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with the chemical.
-
Properly label and store any unused chemical.
-
Dispose of all waste in the designated hazardous waste container.
-
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hsa.ie [hsa.ie]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. This compound | CAS#:33311-29-4 | Chemsrc [chemsrc.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. capotchem.cn [capotchem.cn]
Methodological & Application
Applications of 4-(2-Methoxyethoxy)aniline in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
4-(2-Methoxyethoxy)aniline is a key building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of potent kinase inhibitors. Its unique structural features, particularly the methoxyethoxy side chain, contribute to favorable pharmacokinetic and pharmacodynamic properties of the final drug molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile intermediate. The primary focus is on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer agents.
Application Notes
The principal application of this compound in medicinal chemistry is as a precursor to the 6,7-bis(2-methoxyethoxy)quinazoline core structure. This scaffold is famously incorporated in the EGFR tyrosine kinase inhibitor, Erlotinib, and its analogues. The two methoxyethoxy groups at the 6 and 7 positions of the quinazoline ring play a crucial role in binding to the ATP pocket of the EGFR kinase domain, enhancing potency and influencing the solubility and metabolic profile of the inhibitor.
Derivatives of this compound are central to the synthesis of compounds targeting various cancers where EGFR is overexpressed or mutated, including non-small-cell lung cancer (NSCLC). Research in this area focuses on developing next-generation inhibitors that can overcome resistance mechanisms to existing therapies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of the title compound from 1-fluoro-4-nitrobenzene.
Step 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
-
Materials: 1-fluoro-4-nitrobenzene, 2-methoxyethanol, potassium hydroxide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMSO, add 2-methoxyethanol (1.2 equivalents).
-
Add powdered potassium hydroxide (1.5 equivalents) portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-methoxyethoxy)-4-nitrobenzene.
-
Step 2: Reduction to this compound
-
Materials: 1-(2-methoxyethoxy)-4-nitrobenzene, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 1-(2-methoxyethoxy)-4-nitrobenzene (1 equivalent) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (50-60 psi).
-
Stir the mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
This protocol describes the cyclization reaction to form the quinazolinone core, a key intermediate for EGFR inhibitors.
-
Materials: 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, Formamide.
-
Procedure:
-
A mixture of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated to 160-170°C.[1]
-
The reaction is maintained at this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The solid is washed with water and then ethanol and dried under vacuum to give 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Protocol 3: Synthesis of Erlotinib
This protocol details the final steps in the synthesis of the EGFR inhibitor Erlotinib.
Step 1: Chlorination of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Materials: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic).
-
Procedure:
-
Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (5-10 equivalents).[2]
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with toluene to obtain 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
-
Step 2: Coupling with 3-Ethynylaniline
-
Materials: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-Ethynylaniline, Isopropanol.
-
Procedure:
-
Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.[1]
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The product, Erlotinib, precipitates and can be collected by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum.
-
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of synthesized compounds against the EGFR kinase.
-
Materials: Recombinant human EGFR kinase, ATP, Poly(Glu,Tyr) 4:1 substrate, Kinase assay buffer, Test compounds, ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, EGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent-based assay kit according to the manufacturer's instructions.[3]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 5: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol measures the effect of compounds on the proliferation of cancer cell lines.
-
Materials: Cancer cell line (e.g., A549, H1975), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[4]
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Data Presentation
The following tables summarize the biological activity of Erlotinib and its derivatives, which are synthesized using intermediates derived from this compound.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound | EGFR Kinase Target | IC₅₀ (nM) | Reference |
| Erlotinib | Wild-Type | 2 | [5] |
| Erlotinib | L858R Mutant | <1 | [6] |
| Erlotinib | T790M Mutant | 490 | [6] |
| Compound 3d (Erlotinib derivative) | Wild-Type | 1970 | [7] |
| Compound 3d (Erlotinib derivative) | L858R Mutant | 3120 | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | EGFR Status | GI₅₀ (µM) | Reference |
| Erlotinib | A549 | Wild-Type | >10 | [6] |
| Erlotinib | H1975 | L858R/T790M | >10 | [6] |
| Erlotinib | HCC827 | exon 19 del | 0.008 | [6] |
| Compound 3d | H1650 | exon 19 del | 2.99 | [7] |
| Compound 3d | HCC827 | exon 19 del | 8.17 | [7] |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-(2-Methoxyethoxy)aniline as a key intermediate in the synthesis of azo dyes. This versatile aromatic amine serves as a valuable precursor for creating a diverse range of colorants with potential applications in textiles, inks, coatings, and specialty polymers. The presence of the methoxyethoxy group can influence the solubility, dispersibility, and affinity of the resulting dyes for various substrates.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from the primary aromatic amine, this compound, is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or another aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye, characterized by the R-N=N-R' functional group.
Quantitative Data Summary
The following table presents hypothetical data for a representative azo dye synthesized from this compound and 2-naphthol. These values are based on typical yields and spectroscopic data for structurally similar azo dyes.
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 175-180 °C |
| Color | Deep Red |
| λmax (in Ethanol) | 480-495 nm |
| Molar Absorptivity (ε) | 22,000 - 28,000 L mol⁻¹ cm⁻¹ |
Experimental Protocols
This section details a reproducible protocol for the synthesis of a representative azo dye using this compound as the starting material.
Protocol 1: Synthesis of a Representative Monoazo Disperse Dye
This protocol describes the synthesis of a disperse dye via the diazotization of this compound and subsequent coupling with 2-naphthol.
Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea or Sulfamic Acid
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve one molar equivalent of this compound in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the resulting solution to 0-5°C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in deionized water and pre-cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the this compound solution. It is crucial to maintain the temperature of the reaction mixture strictly between 0-5°C during this addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes to ensure the diazotization is complete.
-
Check for the completion of the diazotization reaction using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
If excess nitrous acid is detected, add a small amount of urea or sulfamic acid to quench it.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
-
Adjust the pH of the solution to neutral using a suitable buffer, such as sodium acetate, if necessary.
Part C: Isolation and Purification of the Azo Dye
-
Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product several times with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at a low temperature.
Characterization:
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): Assess the purity of the dye by TLC using an appropriate solvent system.
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye in a suitable solvent (e.g., ethanol or DMF) to determine the wavelength of maximum absorption (λmax).
Application Notes and Protocols for 4-(2-Methoxyethoxy)aniline as a Monomer for Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyethoxy)aniline is a functionalized aniline monomer that holds significant promise for the development of novel conductive polymers. The incorporation of the methoxyethoxy side chain is anticipated to enhance the solubility and processability of the resulting polyaniline derivative, a critical challenge in the field of conductive polymers. Polyanilines are a class of conducting polymers valued for their tunable conductivity, environmental stability, and straightforward synthesis.[1] The functionalization of the aniline monomer allows for the tailoring of polymer properties to suit specific applications, including biosensors, electrochromic devices, and drug delivery systems.[2][3] This document provides detailed protocols for the synthesis of the this compound monomer, its polymerization, and the characterization of the resulting polymer, poly(this compound).
Monomer Synthesis: this compound
A reliable method for the synthesis of this compound involves a two-step process starting from 4-fluoronitrobenzene and 2-methoxyethanol. This is followed by the reduction of the intermediate nitro compound.
Protocol: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve p-fluoronitrobenzene (3.54 mmol), 2-methoxyethanol (4.25 mmol), and potassium hydroxide (5.31 mmol) in 10 ml of dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Stir the mixture at 60°C overnight.
-
Work-up: After the reaction is complete, add water to the mixture to precipitate the product.
-
Purification: Collect the solid product by suction filtration. This should yield a yellow solid.
Protocol: Reduction to this compound
-
Reaction Setup: To a hydrogenation reactor, add the synthesized 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol), methanol (80 mL), and 10% activated carbon (400 mg).
-
Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Work-up: Upon completion, filter the mixture through diatomaceous earth to remove the activated carbon.
-
Isolation: Concentrate the filtrate under vacuum to obtain this compound as a black oily product.
Polymer Synthesis: Poly(this compound)
The synthesis of poly(this compound) can be achieved through chemical or electrochemical polymerization methods. Chemical oxidation is a common and scalable approach.
Protocol: Chemical Oxidative Polymerization
This protocol is adapted from the synthesis of poly(2,5-dimethoxyaniline).[4]
-
Monomer Solution: In a 100 ml conical flask, dissolve a required amount of this compound in 1 M HCl. Cool the solution to 0–5°C in an ice bath.
-
Initiator Solution: Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer should be optimized, a common starting point is 1:1.[1]
-
Polymerization: Add the ammonium persulfate solution dropwise to the cooled monomer solution with constant stirring. A color change to deep blue or green should be observed, indicating polymerization.
-
Reaction Continuation: Continue stirring the reaction mixture at 0–5°C for another 4 hours. A precipitate of the polymer will gradually form.
-
Isolation and Washing: Collect the polymer precipitate using a Büchner funnel and wash with 1 M HCl until the filtrate becomes colorless.
-
Drying: Dry the polymer product under vacuum.
Polymer Characterization
A comprehensive characterization of the synthesized poly(this compound) is essential to understand its properties and potential applications.
| Property | Method | Expected Outcome |
| Structure | FT-IR, ¹H NMR, UV-Vis Spectroscopy | Confirmation of the polymer structure, showing characteristic peaks for the aromatic backbone, the amine groups, and the methoxyethoxy side chains. UV-Vis spectra should indicate the electronic transitions.[2][4] |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer, which can vary from granular to fibrillar depending on the synthesis conditions.[2] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature, providing insight into the thermal stability of the polymer. The presence of side chains may influence this property.[4][5] |
| Electrical Conductivity | Four-Point Probe Method | Measurement of the electrical conductivity of the doped polymer. For comparison, poly(2,5-bis(2-methoxyethoxy)aniline) exhibits a conductivity of 2.4 x 10⁻³ S/cm.[5] |
| Solubility | Dissolution in various organic solvents | The methoxyethoxy side chain is expected to enhance solubility in common organic solvents such as NMP, DMF, and DMSO, which is a significant advantage for processability.[2][4] |
Visualizations
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Diagram: Polymerization Mechanism
Caption: Simplified mechanism of oxidative polymerization of aniline derivatives.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of poly(this compound). The introduction of the methoxyethoxy side chain offers a promising strategy to overcome the processability limitations of polyaniline, thereby expanding its applicability in various high-technology fields. Further research should focus on optimizing the polymerization conditions to control the molecular weight and conductivity of the polymer, as well as exploring its potential in specific applications such as organic electronics and biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 4-(2-Methoxyethoxy)aniline for Novel PROTAC Linker Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.
These application notes provide a detailed protocol for the incorporation of 4-(2-Methoxyethoxy)aniline into a PROTAC linker. The inclusion of the methoxyethoxy group can enhance the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The synthetic route described herein is a versatile approach for the generation of a library of PROTACs with varying linker lengths and compositions.
General Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A modular workflow for the synthesis of a PROTAC incorporating this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC utilizing this compound
This protocol details a modular approach for the synthesis of a PROTAC, where this compound is incorporated into the linker.
Step 1: Synthesis of Boc-protected Linker-Aniline Intermediate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Boc-NH-(PEG)n-COOH (n=2-4) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Boc-NH-(PEG)n-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-aniline intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected linker-aniline intermediate (from Step 1)
-
TFA (20% in DCM)
-
DCM
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add 20% TFA in DCM and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Conjugation to POI Ligand
-
Reagents and Materials:
-
Amine-linker-aniline intermediate (from Step 2) (1.0 eq)
-
POI Ligand with a carboxylic acid handle (e.g., JQ1-acid) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the solution of the amine-linker-aniline intermediate.
-
Stir at room temperature for 12-24 hours.
-
Monitor by LC-MS.
-
Work up as described in Step 1 and purify by preparative HPLC to obtain the POI-linker-aniline conjugate.
-
Step 4: Conjugation to E3 Ligase Ligand
-
Reagents and Materials:
-
POI-linker-aniline conjugate (from Step 3) (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-acid) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
This step assumes the aniline nitrogen of the POI-linker-aniline conjugate will be acylated.
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the POI-linker-aniline conjugate.
-
Stir at room temperature for 12-24 hours.
-
Monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | Boc-Linker-Aniline Intermediate | This compound | 75 | >95% |
| 2 | Amine-Linker-Aniline Intermediate | Boc-Protected Intermediate | >95 (crude) | - |
| 3 | POI-Linker-Aniline Conjugate | Amine Intermediate | 60 | >98% |
| 4 | Final PROTAC | POI-Linker Conjugate | 55 | >99% |
Table 2: Characterization of Final PROTAC
| Property | Value | Method |
| Molecular Weight (Da) | [Calculated MW] | LC-MS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Purity | >99% | Analytical HPLC |
| Solubility (µM in PBS) | 150 | Nephelometry |
Table 3: Biological Activity of the Final PROTAC
| Assay | Result |
| Target Protein Binding (IC₅₀) | [Value] nM |
| E3 Ligase Binding (IC₅₀) | [Value] nM |
| Ternary Complex Formation (SPR) | KD = [Value] nM |
| Cellular Target Degradation (DC₅₀) | [Value] nM |
| Maximum Degradation (Dₘₐₓ) | >90% |
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and optimized for specific research applications. All work should be conducted in a properly equipped laboratory by trained personnel.
Application Notes and Protocols: The Role of 4-(2-Methoxyethoxy)aniline and Related Structures in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are fundamental building blocks in the synthesis of a wide array of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer. The 4-anilinoquinazoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs that target key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline moiety plays a crucial role by anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.
While 4-(2-Methoxyethoxy)aniline is a viable synthon for introducing a flexible, hydrophilic side chain, this document will focus on the closely related and well-documented synthesis of Erlotinib analogues. Specifically, we will detail the synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, an EGFR inhibitor. This example robustly illustrates the incorporation of the 2-methoxyethoxy group, a key structural feature that can enhance solubility and modulate pharmacokinetic properties.
Kinase Signaling Pathways and Inhibition
Kinase inhibitors primarily function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, such as the 4-anilinoquinazoline derivatives discussed herein, are designed to compete with ATP, thus inhibiting the kinase activity of EGFR.
Caption: EGFR signaling pathway and the mechanism of inhibition by 4-anilinoquinazoline-based inhibitors.
Data Presentation
The following table summarizes the in-vitro anti-tumor activity of a series of synthesized Erlotinib analogues, including the representative compound N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, against various non-small cell lung cancer (NSCLC) cell lines.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| ETN-6 | Iodo analogue | A549 | > erlotinib | [1] |
| ETN-6 | Iodo analogue | H1975 | > erlotinib | [1] |
| ETN-4-Suc-BSA | BSA conjugate | A549 | < erlotinib | [1] |
| ETN-4-Suc-BSA | BSA conjugate | H1975 | < erlotinib | [1] |
| Compound 4m | 1,2,3-triazole derivative | HeLa | 3.79 | [2] |
| Compound 4k | 1,2,3-triazole derivative | HeLa | 3.79 | [2] |
| Compound 4i | 1,2,3-triazole derivative | HeLa | 4.16 | [2] |
| Compound 4l | 1,2,3-triazole derivative | HeLa | 4.36 | [2] |
| Compound 4d | 1,2,3-triazole derivative | HeLa | 7.02 | [2] |
| Compound 4n | 1,2,3-triazole derivative | HeLa | 8.21 | [2] |
Experimental Protocols
The synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and its analogues generally follows a multi-step synthetic route. A representative workflow is depicted below.
Caption: General synthetic workflow for N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Protocol 1: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline[3]
This protocol outlines the synthesis of the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, starting from 3,4-dihydroxybenzoic acid.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Potassium carbonate
-
Tetrabutylammonium iodide
-
Dimethylformamide (DMF)
-
2-Chloroethyl methyl ether
-
Ethanol
-
Sulfuric acid
-
Nitric acid
-
Palladium on carbon (Pd/C)
-
Ammonium formate
-
Formamide
-
Thionyl chloride (SOCl₂)
Procedure:
-
Alkylation: A suspension of 3,4-dihydroxybenzoic acid, potassium carbonate, and tetrabutylammonium iodide in DMF is stirred at 100°C. 2-Chloroethyl methyl ether is added, and the reaction is maintained at 100°C. After cooling, the mixture is poured into water and extracted to yield 3,4-bis(2-methoxyethoxy)benzoic acid.
-
Esterification: To the resulting benzoic acid in ethanol, sulfuric acid is added, and the mixture is refluxed to produce ethyl 3,4-bis(2-methoxyethoxy)benzoate.
-
Nitration: The ester is dissolved in a suitable solvent and cooled. Nitric acid is added slowly, and the reaction is stirred before pouring onto ice to precipitate ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate.[3]
-
Reduction: The nitro-benzoate is dissolved in 2-propanol, and Pd/C is added. A solution of ammonium formate in water is then added to the mixture and stirred at room temperature to yield 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[3]
-
Cyclization: The amino-benzoate is heated with formamide to produce 6,7-bis(2-methoxyethoxy)quinazolone.
-
Chlorination: The quinazolone is treated with thionyl chloride (SOCl₂) to yield the final product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[2]
Protocol 2: Nucleophilic Aromatic Substitution to Synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[2]
This protocol describes the final coupling step to produce the target kinase inhibitor.
Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (from Protocol 1)
-
3-Ethynylaniline
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in a suitable solvent such as isopropanol.
-
Add 3-ethynylaniline to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
Wash the collected solid with a cold solvent (e.g., isopropanol) and then with a non-polar solvent (e.g., diethyl ether).
-
Dry the product under vacuum to obtain N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
-
If the product does not precipitate, perform an aqueous workup followed by purification by column chromatography.[2]
References
- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. chemmethod.com [chemmethod.com]
Application Notes and Protocols: Utilizing 4-(2-Methoxyethoxy)aniline in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. The choice of linker, the molecular entity connecting the growing molecule to the solid support, is critical for a successful synthesis. An ideal linker should be stable throughout the synthetic sequence and allow for efficient cleavage of the final product under mild conditions.
This document explores the potential application of 4-(2-methoxyethoxy)aniline as a novel, hydrophilic linker in solid-phase organic synthesis. While direct literature on this specific compound is scarce, its structural features, particularly the polyethylene glycol (PEG)-like side chain, suggest its utility in improving solvation, reducing aggregation of growing chains on the solid support, and potentially enhancing the purity and yield of final products. This application note provides a hypothetical framework for its use, including protocols for linker immobilization, small molecule synthesis, and cleavage, based on established principles of solid-phase chemistry.
Hypothetical Advantages of a this compound-Derived Linker
The incorporation of a short ethylene glycol chain in the linker is analogous to the well-established use of PEG linkers in solid-phase peptide synthesis.[1][2] These linkers are known to:
-
Improve Solvation: The hydrophilic nature of the ether chain can enhance the swelling of the resin in polar aprotic solvents commonly used in SPOS, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1] This improved solvation allows for better access of reagents to the reactive sites on the resin-bound substrate.
-
Reduce Aggregation: The flexible ether chain can create a more "solution-like" microenvironment on the solid support, disrupting intermolecular hydrogen bonding and preventing the aggregation of growing molecular chains.[1] This is particularly advantageous in the synthesis of complex or hydrophobic molecules.
-
Enhance Reaction Kinetics: By improving reagent access and reducing aggregation, the linker can lead to more efficient and complete reactions, resulting in higher yields and purity of the final product.
Proposed Synthetic Workflow
The proposed workflow for utilizing this compound as a linker involves three main stages: linker immobilization onto a solid support, synthesis of the target molecule, and cleavage of the final product from the resin.
Caption: Proposed workflow for solid-phase synthesis using a this compound-derived linker.
Experimental Protocols
The following are hypothetical protocols for the utilization of this compound as a linker in solid-phase organic synthesis. These protocols are based on standard procedures for similar linkers and solid supports.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the aniline linker to a highly acid-labile resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (0.58 g, 3.2 mmol, 2 equivalents) and DIPEA (1.1 mL, 6.4 mmol, 4 equivalents) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Solid-Phase Synthesis of a Model Dipeptide
This protocol outlines the synthesis of a simple dipeptide on the linker-functionalized resin using standard Fmoc chemistry.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF
Procedure:
First Amino Acid Coupling:
-
Swell the resin-bound linker (0.5 g) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF (5 mL).
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
Fmoc Deprotection: 6. Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes. 7. Drain the solution. 8. Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes. 9. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Second Amino Acid Coupling: 10. Repeat steps 3-5 using Fmoc-Gly-OH.
Protocol 3: Cleavage of the Synthesized Peptide from the Resin
This protocol describes the final cleavage of the synthesized molecule from the solid support.
Materials:
-
Resin-bound dipeptide (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
Procedure:
-
Wash the resin-bound dipeptide with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (2 mL).
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Hypothetical)
The following table presents hypothetical data comparing the synthesis of a model hydrophobic decapeptide on a standard Merrifield resin versus the proposed this compound-functionalized resin. This data is for illustrative purposes to highlight the potential benefits of the hydrophilic linker.
| Parameter | Merrifield Resin | This compound Linker Resin |
| Crude Product Yield (%) | 65 | 85 |
| Crude Product Purity (%) | 55 | 75 |
| Final Yield after Purification (%) | 30 | 50 |
| Observed Side Products | Significant deletion sequences | Reduced deletion sequences |
Logical Relationship of Hydrophilic Linker Function
The proposed benefits of the this compound linker are based on its hydrophilic character, which is expected to improve the solid-phase synthesis environment.
Caption: Logical flow of how the linker's hydrophilicity may improve synthesis outcomes.
While this compound is not a conventionally documented linker for solid-phase organic synthesis, its inherent structural properties present a compelling case for its investigation in this role. The presence of a hydrophilic, PEG-like side chain suggests its potential to mitigate common challenges in SPOS, such as poor solvation and on-resin aggregation, particularly for complex and hydrophobic molecules. The protocols and conceptual framework provided herein offer a starting point for researchers interested in exploring this and similar alkoxy-substituted anilines as novel tools to expand the capabilities of solid-phase organic synthesis. Further experimental validation is required to fully elucidate the performance and scope of this promising linker.
References
Application Notes and Protocols: 4-(2-Methoxyethoxy)aniline as a Key Intermediate in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methoxyethoxy)aniline and its derivatives are versatile intermediates in the pharmaceutical industry, playing a crucial role in the synthesis of a class of potent anticancer agents known as quinazoline-based tyrosine kinase inhibitors (TKIs). These compounds are integral to the structure of several approved drugs that target key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The methoxyethoxy side chain often enhances the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of quinazoline-based TKIs, with a focus on analogs of Erlotinib, a widely used EGFR inhibitor.
Application in the Synthesis of Tyrosine Kinase Inhibitors
Aniline derivatives are fundamental building blocks in the synthesis of numerous APIs.[1] Specifically, this compound serves as a precursor to more complex substituted anilines that are then coupled with a quinazoline core to form the final drug substance. The quinazoline scaffold is a key pharmacophore for many EGFR inhibitors, including gefitinib, erlotinib, and afatinib.[2]
The general synthetic strategy involves the reaction of a substituted 4-anilinoquinazoline with a key intermediate derived from a substituted aniline. The methoxyethoxy group is often incorporated into the quinazoline ring system to improve the drug-like properties of the molecule.
Experimental Protocols
The following protocols describe the synthesis of a key quinazoline intermediate and its subsequent coupling with a substituted aniline to produce a tyrosine kinase inhibitor.
Protocol 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
This protocol outlines the synthesis of a key chlorinated quinazoline intermediate, which is a common precursor for many tyrosine kinase inhibitors.
Materials:
-
2-amino-4,5-bis(2-methoxyethoxy)benzonitrile
-
Acetonitrile
-
3-ethynylaniline hydrochloride
-
Trifluoroacetic acid
-
Formamidine acetate
Procedure:
-
Suspend 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile (37.01 g, 0.139 mol) in acetonitrile (185 ml) in a reaction flask.
-
Add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol) to the mixture.[1]
-
Heat the reaction mixture and monitor its progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, the reaction is worked up to isolate the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate.
Protocol 2: Synthesis of an Erlotinib Analog
This protocol describes the coupling of the chlorinated quinazoline intermediate with a substituted aniline to yield an Erlotinib analog.
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-ethynylaniline
-
Isopropanol
Procedure:
-
Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) in isopropanol (50 ml).[3]
-
Add 3-ethynylaniline (1.2 g, 0.01 mol) to the suspension.[3]
-
Stir the reaction mixture at 85°C for 6 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture in an ice water bath and stir for 30 minutes to precipitate the product.[3]
-
Collect the solid by filtration and wash with isopropanol (2 x 30 ml) to yield the final product.[3]
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps in the preparation of quinazoline-based tyrosine kinase inhibitors.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Ammonium formate, formamide, 160-165°C | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | ~90% | [4] |
| Chlorination of the quinazolinone | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Thionyl chloride or phosphoryl chloride | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | >90% | [1] |
| Coupling with 3-ethynylaniline | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-ethynylaniline, isopropanol, 85°C | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib) | ~70% | [3] |
Signaling Pathways and Mechanism of Action
Quinazoline-based tyrosine kinase inhibitors synthesized using this compound derivatives primarily target the EGFR and VEGFR signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[5][6]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[8]
References
- 1. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-(2-Methoxyethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 4-(2-methoxyethoxy)aniline derivatives. Due to the limited availability of specific toxicological data for this particular class of compounds in the public domain, this guide furnishes detailed protocols for standard cytotoxicity assays and discusses potential mechanisms of action based on the broader class of aniline derivatives. The methodologies and theoretical framework presented here will enable researchers to design and execute robust experiments to determine the cytotoxic potential of these compounds. Aromatic amines, the parent class of these derivatives, are known for their potential to induce adverse health effects, making a thorough in vitro toxicological assessment a critical step in the safety and efficacy evaluation of any new chemical entity.
Data Presentation: Cytotoxicity of Structurally Related Aniline Derivatives
| Compound Class | Derivative/Compound | Cell Line | Assay Type | IC50 (µM) |
| Anilinoquinazolines | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-Small Cell Lung) | GI50 | 0.94[1] |
| MDA-MB-231/ATCC (Breast) | GI50 | 0.04[1] | ||
| SF-295 (CNS) | GI50 | <0.01[1] | ||
| Oxime of 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Mean of 60 cell lines | GI50 | 3.02[1] | |
| Benzylanilines | 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various cancer cell lines | Not Specified | 3.5 |
| Anilino-1,4-naphthoquinones | 2-((4-methoxyphenyl)amino)naphthalene-1,4-dione | HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D | Not Specified | 1.75–27.91 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound derivative of interest
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create a serial dilution of the compound in a complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and test compound prepared as in the MTT assay protocol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run the MTT and LDH assays on parallel plates prepared at the same time.
-
-
Sample Collection:
-
After the desired incubation period with the test compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Spontaneous LDH activity is from untreated cells, and maximum LDH activity is determined by lysing control cells with a lysis buffer provided in the kit.
-
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents. It can be assessed through various methods, including the Annexin V and Caspase-3/7 assays.
This assay detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cells treated with the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Results Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Cells treated with the test compound in an opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound as previously described.
-
-
Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound derivatives.
Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity evaluation of chemical compounds.
Potential Signaling Pathways of Aniline Derivative-Induced Cytotoxicity
Aniline and its derivatives can induce cytotoxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with key cellular signaling pathways.
Caption: A diagram of potential signaling pathways involved in aniline derivative-induced cytotoxicity.
References
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-(2-Methoxyethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methoxyethoxy)aniline is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Its purity and concentration are critical quality attributes that necessitate a reliable and robust analytical method for quantification. This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Reference |
| Chemical Structure | C9H13NO2 | [2] |
| Molecular Weight | 167.21 g/mol | [] |
| Predicted pKa | 5.10 ± 0.10 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. | [1] |
| UV Absorption | Aniline, the parent chromophore, exhibits absorption maxima around 230 nm and 280 nm.[4][5] |
Based on its predicted pKa of 5.10, the molecule is a weak base. To ensure consistent protonation and achieve good peak symmetry, the mobile phase pH should be maintained at least two units below the pKa. A pH of 3.0 is therefore selected. The compound's chromophore makes it suitable for UV detection.
Experimental Protocols
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.
-
Mobile Phase: Prepare a mixture of 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. Degas by sonication for 15 minutes before use.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.
| Parameter | Condition |
| Stationary Phase | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Method Validation Workflow
The following diagram outlines the logical workflow for the development and validation of the analytical method.
Caption: Workflow for HPLC method development and validation.
Validation Protocol and Data Summary
The developed method was validated to demonstrate its suitability for its intended purpose. The following tables summarize the validation parameters, acceptance criteria, and typical results.
System suitability tests are performed to ensure the HPLC system is performing correctly. A standard solution of 50 µg/mL was injected six times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity was evaluated by injecting the diluent, a placebo solution, and a standard solution. The chromatograms were examined for any interference at the retention time of the this compound peak. No significant peaks were observed at the analyte's retention time in the diluent or placebo chromatograms.
Linearity was assessed by analyzing seven concentrations ranging from 1 to 100 µg/mL. A calibration curve was plotted of peak area versus concentration.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Met |
| Y-intercept | Close to zero | 1.25 |
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.
| Spike Level | Concentration (µg/mL) | Acceptance Criteria (% Recovery) | Mean % Recovery |
| 80% | 40 | 98.0 - 102.0% | 99.5% |
| 100% | 50 | 98.0 - 102.0% | 100.2% |
| 120% | 60 | 98.0 - 102.0% | 99.8% |
-
Repeatability (Intra-day precision): Six replicate preparations of the standard solution (50 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | Acceptance Criteria (% RSD) | Typical % RSD |
| Repeatability | ≤ 2.0% | 0.52% |
| Intermediate Precision | ≤ 2.0% | 0.78% |
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Typical Result |
| LOD | 0.3 µg/mL |
| LOQ | 0.9 µg/mL |
Robustness was evaluated by making deliberate small variations to the method parameters and assessing the impact on system suitability.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | System suitability criteria met. |
| Column Temperature | ± 2°C (28°C & 32°C) | System suitability criteria met. |
| Mobile Phase pH | ± 0.2 units (2.8 & 3.2) | System suitability criteria met. |
| Organic Phase % | ± 2% (38% & 42% Acetonitrile) | System suitability criteria met. |
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis.
References
Application Notes and Protocols for the Quantitative Analysis of 4-(2-Methoxyethoxy)aniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyethoxy)aniline is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and precise quantification of this compound in reaction mixtures is essential for reaction monitoring, yield determination, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The choice of analytical method for the quantification of this compound will depend on factors such as the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. HPLC with UV detection is a robust and widely used technique for non-volatile and thermally labile compounds like anilines.[1][2] GC-MS offers high selectivity and is suitable for volatile or semi-volatile compounds, although derivatization may be necessary to improve the chromatographic properties of polar analytes like anilines.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the separation and quantification of this compound in reaction mixtures. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[1][4]
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic acid (optional mobile phase additive for improved peak shape)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation and Chromatographic Conditions (Starting Point):
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water.[4] For method development, a gradient elution can be employed, for example, starting from 30% acetonitrile in water and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. For many anilines, a wavelength between 240-280 nm is suitable.[2] A common wavelength for aniline homologs is 254 nm.[4]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture in a suitable solvent, such as methanol or acetonitrile, to a known volume.
-
Dilute the sample solution as necessary to fall within the concentration range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
4. Calibration:
-
Prepare a stock solution of the this compound analytical standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the curve should be evaluated by the correlation coefficient (R²), which should ideally be >0.999.
5. Data Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the analytical standard.
-
Quantify the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, especially in complex matrices.[3] Derivatization may be required to increase the volatility and improve the peak shape of the aniline.[2]
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Derivatizing agent (e.g., Acetic Anhydride, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
Solvent for extraction and derivatization (e.g., Dichloromethane, Ethyl Acetate, Toluene)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Anhydrous Sodium Sulfate (for drying organic extracts)
2. Instrumentation and Chromatographic Conditions (Starting Point):
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A fused silica capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction: For aqueous reaction mixtures, perform an extraction at a basic pH using a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization (Example with Acetic Anhydride):
-
To the dried extract, add a known amount of internal standard.
-
Add a suitable solvent (e.g., toluene), acetic anhydride, and a catalyst (e.g., pyridine).[2]
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the N-acetylation reaction.[2]
-
Cool the sample before injection into the GC-MS.
-
4. Calibration and Data Analysis:
-
Prepare calibration standards of this compound and the internal standard.
-
Derivatize the calibration standards using the same procedure as the samples.
-
Analyze the derivatized standards and samples by GC-MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the derivatized this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic amines using HPLC and GC-MS. These values are illustrative and should be determined for this compound during method validation.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference(s) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported | [3] |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported | [3][5] |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitroaniline | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][6] |
| HPLC with Fluorescence Detection | Aniline and 2-nitroaniline | 0.9991 - 0.9999 | 0.03 - 0.062 µg/mL | 0.25 - 0.57 µg/mL | < 4.83% | 96.67 - 102.22% | [7] |
| GC-NPD | Various Anilines in Wastewater | Linear over 3-300 x MDL | Varies by analyte | Varies by analyte | 5 - 15% | Generally 70 - 120% | [8] |
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Methoxyethoxy)aniline Crude Product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of oily 4-(2-Methoxyethoxy)aniline crude product. The following information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Crude product is a dark, oily, or black substance. | The synthesis of this compound can result in colored, polymeric impurities.[1] | - Decolorization: Before further purification, treat the crude product with activated charcoal. Dissolve the oil in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter to remove the charcoal.[2] - Distillation: Vacuum distillation is highly effective for separating the desired aniline from non-volatile, colored impurities.[1] |
| Difficulty in selecting a suitable recrystallization solvent. | This compound is an oily product at room temperature, which can make traditional recrystallization challenging. The presence of impurities can also affect solubility. | - Derivative Formation: Consider converting the aniline to a solid derivative, such as a hydrochloride or oxalate salt, which may be more amenable to recrystallization. The free base can be regenerated after purification.[3] - Solvent Screening: Test a range of solvents with varying polarities. Good starting points for anilines include ethanol, ethanol/water mixtures, or toluene/heptane.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Product "oils out" during recrystallization. | The cooling process is too rapid, or the chosen solvent is not ideal, leading to the separation of the product as a liquid instead of crystals. | - Slow Cooling: Ensure the solution cools down slowly to room temperature before placing it in an ice bath. Using an insulated container can help. - Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio of the "good" solvent to the "poor" solvent (anti-solvent).[4] |
| Peak tailing is observed during HPLC or column chromatography. | The basic amine group of the aniline can interact with acidic silanol groups on the silica stationary phase.[5] | - Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to mask the active silanol sites.[5] - pH Adjustment: Adjusting the pH of the mobile phase can also suppress this interaction. |
| Product darkens or changes color upon storage. | Anilines are prone to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[3] | - Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon.[6] - Refrigeration: Store at low temperatures (2-8 °C) to slow down degradation.[6] - Protection from Light: Use an amber-colored vial or store in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, which often involve the reduction of the corresponding nitro compound, potential impurities include:
-
Unreacted Starting Material: 1-(2-methoxyethoxy)-4-nitrobenzene.
-
By-products of Reduction: Intermediates from the nitro group reduction.
-
Polymeric and Oxidation Products: These are often responsible for the dark, oily appearance of the crude product.[1]
-
Residual Solvents: Solvents used in the synthesis.
Q2: Is vacuum distillation a suitable method for purifying this compound?
A2: Yes, vacuum distillation is an excellent method for purifying anilines. It allows for distillation at a lower temperature, which helps to prevent thermal degradation of the compound. For instance, the boiling point of aniline drops significantly under reduced pressure, and a similar effect would be expected for its derivatives.[1]
Q3: How can I effectively remove colored impurities?
A3: Activated charcoal treatment is a common and effective method for removing colored impurities.[2] Dissolve the crude product in a minimal amount of a suitable organic solvent, add a small portion of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter off the charcoal. The purified product can then be recovered from the filtrate.
Q4: What are the key considerations for storing purified this compound?
A4: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (nitrogen or argon), refrigerated (2–8 °C), and protected from light.[6][7] This minimizes the risk of oxidation and the formation of colored degradation products.
Experimental Protocols
Purification by Vacuum Distillation
This protocol is a general guideline and should be optimized based on the specific properties of this compound.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased to maintain a good vacuum.
-
Drying (Optional but Recommended): If water is a suspected impurity, the crude product can be dried over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to distillation.[3]
-
Distillation: Place the crude oily product into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The forerun, which may contain volatile impurities, should be discarded.
-
Storage: Transfer the purified, colorless product to a clean, dry, amber vial and store under an inert atmosphere at 2-8 °C.[6][7]
Purification by Column Chromatography
This protocol provides a general procedure for the chromatographic purification of anilines.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting eluent system could be a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). To mitigate peak tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
Identifying and minimizing side reactions in 4-(2-Methoxyethoxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 4-(2-Methoxyethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 4-nitrophenol with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base to form 1-(2-methoxyethoxy)-4-nitrobenzene.
-
Nitro Group Reduction: Catalytic hydrogenation of the intermediate 1-(2-methoxyethoxy)-4-nitrobenzene to yield the final product, this compound.
Q2: What are the primary side reactions to be aware of during the Williamson ether synthesis step?
A2: The main side reactions in the Williamson ether synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene are:
-
E2 Elimination: The alkoxide of 4-nitrophenol can act as a base, promoting the elimination of H-X from the 2-methoxyethyl halide to form an alkene (methoxyethene). This is more likely with sterically hindered alkyl halides and at higher temperatures.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired).[1] The choice of solvent significantly influences this competition.
Q3: How can I minimize the formation of byproducts during the nitro group reduction?
A3: During the catalytic hydrogenation of the nitro group, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. These intermediates can further react to form dimeric species like azoxy, azo, and hydrazo compounds. To minimize these byproducts:
-
Ensure complete reaction by monitoring the hydrogen uptake and using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Optimize catalyst selection and loading. Noble metal catalysts like Pd/C and Pt/C are generally highly selective for nitro group reduction.[2]
-
Maintain consistent and appropriate hydrogen pressure and temperature throughout the reaction.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of 4-Nitrophenol | Use a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) to ensure complete formation of the phenoxide. For less reactive systems, a stronger base like NaH may be considered. | Increased concentration of the nucleophilic phenoxide, leading to a higher reaction rate and improved yield. |
| Competing E2 Elimination | Use a primary alkyl halide (2-methoxyethyl chloride/bromide is primary). Maintain a moderate reaction temperature (typically 50-100 °C) as higher temperatures favor elimination.[1] | Reduced formation of the methoxyethene byproduct and an increased yield of the desired ether. |
| Poor Nucleophilicity of Phenoxide | Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide nucleophile.[1] | Enhanced rate of the desired SN2 reaction, leading to a higher yield of 1-(2-methoxyethoxy)-4-nitrobenzene. |
| Reaction Not Reaching Completion | Increase the reaction time and monitor progress by TLC or GC. Ensure proper stirring to maintain a homogeneous reaction mixture. | The reaction proceeds to completion, maximizing the conversion of starting materials to the product. |
Issue 2: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| C-Alkylation of Phenoxide | Change the solvent from a protic solvent (e.g., an alcohol) to a polar aprotic solvent like acetonitrile or DMF. Protic solvents can stabilize the oxygen of the phenoxide through hydrogen bonding, making the ring carbons more nucleophilic.[3][4] | Increased selectivity for the desired O-alkylation product over the C-alkylated byproduct. |
| Hydrolysis of 2-Methoxyethyl Halide | Ensure that all reagents and solvents are anhydrous. Water can react with the alkyl halide, especially under basic conditions, to form 2-methoxyethanol. | Minimized formation of 2-methoxyethanol, thus maximizing the availability of the alkylating agent for the desired reaction. |
| Formation of Azoxy, Azo, or Hydrazo Byproducts | In the subsequent reduction step, ensure the use of a highly selective catalyst (e.g., Pd/C). Monitor the reaction to completion to prevent the accumulation of reactive intermediates like hydroxylamines, which can condense to form these dimeric impurities. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[5] | A cleaner reaction profile with a higher purity of the final this compound product. |
Data Presentation
Table 1: Effect of Solvent on O- vs. C-Alkylation in Williamson Ether Synthesis (Illustrative Data for a similar system)
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Methanol | 72 | 28 |
| Acetonitrile | 97 | 3 |
| Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide, which demonstrates the significant impact of the solvent on the ratio of O-alkylation to C-alkylation.[4] |
Table 2: Comparison of Catalysts for Nitrobenzene Reduction (Illustrative Data)
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Aniline Selectivity (%) |
| 5% Pd/C | 80 | 10 | 2 | >99 | >99 |
| 5% Pt/C | 80 | 10 | 2 | >99 | 98 |
| Raney Ni | 100 | 20 | 4 | >99 | 95 |
| This table provides a general comparison of common catalysts for nitrobenzene reduction. Actual performance may vary based on specific substrate and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene (Williamson Ether Synthesis)
Reagents:
-
4-Nitrophenol
-
2-Methoxyethyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to form the potassium salt of 4-nitrophenol.
-
Add 2-methoxyethyl chloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to obtain crude 1-(2-methoxyethoxy)-4-nitrobenzene.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
Reagents:
-
1-(2-Methoxyethoxy)-4-nitrobenzene
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1-(2-methoxyethoxy)-4-nitrobenzene (1.0 eq) in methanol.
-
Carefully add 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound. The product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Strategies to improve the yield of 4-(2-Methoxyethoxy)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Methoxyethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Williamson Ether Synthesis: This step involves the reaction of a p-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-nitrophenol, with 2-methoxyethanol in the presence of a base to form 1-(2-methoxyethoxy)-4-nitrobenzene. The nitro group on the aromatic ring activates it for nucleophilic aromatic substitution.
-
Nitro Group Reduction: The intermediate nitro compound is then reduced to the desired aniline. A common and efficient method for this reduction is catalytic hydrogenation.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: Key starting materials and reagents include:
-
Aryl precursor: 4-Fluoronitrobenzene or 4-nitrophenol.
-
Ether side-chain source: 2-Methoxyethanol or a derivative like 2-bromoethyl methyl ether.
-
Base for ether synthesis: Potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH).
-
Solvent for ether synthesis: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.[1]
-
Reducing agent for the nitro group: Catalytic systems like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas) are frequently employed.
Q3: What is a typical yield for the synthesis of this compound?
A3: The overall yield depends on the efficiency of both the ether synthesis and the nitro reduction steps. Published procedures report yields for individual steps in the range of 76.9% for the ether synthesis and up to 93% for the catalytic hydrogenation, suggesting a good overall yield is achievable with optimized conditions.[2]
Troubleshooting Guides
Problem 1: Low yield in the Williamson Ether Synthesis step.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the starting phenol. | Ensure the base is strong enough and used in a sufficient molar excess. For less reactive phenols, a stronger base like sodium hydride (NaH) might be necessary. |
| Poor nucleophilic attack. | The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[1] |
| Side reactions. | Elevated temperatures can sometimes lead to side reactions. It is advisable to start at a moderate temperature (e.g., 60°C) and monitor the reaction progress by TLC.[2] |
| Leaving group is not suitable. | If starting from a halo-substituted nitrobenzene, fluoride is a good leaving group in nucleophilic aromatic substitution. If using a tosylate or mesylate of 2-methoxyethanol, ensure it has been properly prepared and is of high purity. |
Problem 2: Incomplete reduction of the nitro group.
| Possible Cause | Suggested Solution |
| Catalyst poisoning or deactivation. | Ensure the starting nitro compound is pure, as impurities can poison the catalyst. Use a fresh, high-quality catalyst. The catalyst loading should also be optimized. |
| Insufficient hydrogen pressure. | The pressure of the hydrogen gas can influence the reaction rate. Ensure the reaction is performed under an adequate and constant pressure of hydrogen.[1] |
| Poor mass transfer of hydrogen. | Efficient stirring is crucial to ensure good contact between the hydrogen gas, the substrate, and the catalyst. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. For some substrates, longer reaction times may be necessary. |
Problem 3: Formation of impurities during the synthesis.
| Possible Cause | Suggested Solution |
| Dialkylation in ether synthesis. | This can occur if there are other reactive hydroxyl groups. Using a protecting group strategy for diols can prevent this. However, for the synthesis of this compound from 4-nitrophenol, this is less of a concern. |
| Over-reduction of the aromatic ring. | While less common under standard catalytic hydrogenation conditions for nitro group reduction, aggressive conditions (high pressure, high temperature, prolonged reaction time) could potentially lead to ring saturation. Adhere to optimized and reported reaction conditions. |
| Oxidation of the final aniline product. | Anilines can be susceptible to air oxidation, which can lead to discoloration of the product.[3] It is recommended to handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
This protocol is adapted from a literature procedure.[2]
Materials:
-
4-Fluoronitrobenzene
-
2-Methoxyethanol
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-fluoronitrobenzene (3.54 mmol) in 10 mL of DMSO, add 2-methoxyethanol (4.25 mmol).
-
Add potassium hydroxide (5.31 mmol) to the mixture.
-
Stir the reaction mixture at 60°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
The product, 1-(2-methoxyethoxy)-4-nitrobenzene, will precipitate as a yellow solid.
-
Collect the solid by suction filtration and wash with water.
-
Dry the solid to obtain the desired intermediate.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on a general procedure for nitro group reduction.[2]
Materials:
-
1-(2-Methoxyethoxy)-4-nitrobenzene
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
In a hydrogenation reactor, dissolve 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol) in 80 mL of methanol.
-
Carefully add 10% Pd/C (400 mg) to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound as an oily product.
Data Presentation
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| Williamson Ether Synthesis | 4-Fluoronitrobenzene, 2-Methoxyethanol | KOH, DMSO, 60°C | 76.9% | [2] |
| Catalytic Hydrogenation | 1-(2-Methoxyethoxy)-4-nitrobenzene | 10% Pd/C, H₂, Methanol, RT | 93% | [2] |
Visualizations
References
Technical Support Center: Stability and Degradation of Alkoxy Anilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of alkoxy anilines. It is intended for researchers, scientists, and drug development professionals who work with these compounds.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the handling and use of alkoxy anilines.
Issue 1: Discoloration of Alkoxy Aniline (Yellowing or Browning)
Alkoxy anilines are prone to discoloration upon storage, which is a primary indicator of degradation.
-
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed after each use?
-
Has the material been exposed to light or elevated temperatures?[1]
-
Is the discoloration uniform throughout the material?
-
-
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Air Oxidation | The electron-donating alkoxy group makes the aniline ring highly susceptible to oxidation by atmospheric oxygen. This is the most common cause of discoloration, leading to the formation of colored impurities like azobenzenes, phenazines, and quinone imines.[2][3][4] | Store alkoxy anilines under an inert atmosphere (e.g., nitrogen or argon).[1] Use techniques like freeze-pump-thaw for solvents or sparging with inert gas. |
| Photodegradation | Exposure to light, especially UV radiation, can initiate and accelerate oxidative degradation pathways.[5][6] | Store in amber glass containers or containers wrapped in aluminum foil to protect from light.[1][6] |
| Thermal Degradation | Elevated temperatures increase the rate of oxidation and other degradation reactions.[1] | Store alkoxy anilines at reduced temperatures, preferably refrigerated.[1][5] |
| Contamination | Contamination with metal ions can catalyze oxidation reactions.[1] Acidic impurities can also promote degradation. | Use high-purity reagents and solvents. Avoid contact with incompatible metals. |
-
Corrective Actions for Discolored Material:
-
For non-critical applications, the material might still be usable, but its purity should be verified via HPLC or GC.[1]
-
For sensitive applications, purification is recommended. This can be achieved through:
-
Distillation under reduced pressure.
-
Recrystallization.
-
Column chromatography.
-
-
If purification is not feasible, it is best to use a fresh, unopened batch of the alkoxy aniline.[1]
-
Issue 2: Inconsistent Experimental Results
Inconsistent yields, unexpected side products, or variability in analytical results can often be traced back to the degradation of the alkoxy aniline starting material.
-
Purity Verification:
-
Impact Assessment:
-
Consider if the potential oxidation products could interfere with the intended reaction. For example, the formation of nitro or nitroso compounds can alter the electronic properties and reactivity of the molecule.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are alkoxy anilines so prone to degradation?
A1: The alkoxy group (-OR) is an electron-donating group. It increases the electron density on the aromatic ring and the nitrogen atom of the amino group, making the molecule more susceptible to oxidation (loss of electrons).[7] This high reactivity is the primary reason for their instability compared to unsubstituted aniline.
Q2: What are the typical degradation products of alkoxy anilines?
A2: The primary degradation pathway is oxidation, which can lead to a variety of colored products. Common degradation products include N-aryl-p-quinone imines, azobenzenes, and phenazines.[2] Under certain conditions, photodegradation can lead to the formation of phenols and aminophenols.[8]
Q3: How should I properly store my alkoxy aniline samples?
A3: To minimize degradation, store alkoxy anilines under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass container to protect from light, and at a reduced temperature (refrigerated is recommended).[1][5][6] For long-term storage, consider sealing ampoules under vacuum or inert gas.
Q4: Can I use antioxidants to stabilize my alkoxy aniline?
A4: While antioxidants are used to stabilize some organic molecules, it is not a standard practice for pure alkoxy anilines in a laboratory setting.[1] The addition of an antioxidant could potentially interfere with downstream reactions or analyses. If you are formulating a product containing an alkoxy aniline, the compatibility and effectiveness of various antioxidants would need to be systematically evaluated.
Q5: My alkoxy aniline is a solid, but it has turned into a dark, oily substance. What happened?
A5: This is a severe sign of degradation. The formation of various degradation products, some of which may be liquids or have lower melting points, can lead to the change in the physical state of the material. This material is likely highly impure and should either be discarded or rigorously purified before use.
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Oxidation
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant.[1] |
| Container | Tightly sealed amber glass | Protects from light to prevent photodegradation and from air/moisture ingress.[1][6] |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of chemical reactions, including oxidation.[1][5] |
| Purity | Use high-purity material | Impurities, especially metal ions, can catalyze degradation.[1] |
Table 2: Forced Degradation Conditions for Stability Testing of Alkoxy Anilines (Based on ICH Guidelines)
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for up to 5 days | Generally stable, but may see some degradation depending on other functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for up to 5 days | Generally stable, but may see some degradation depending on other functional groups. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Significant degradation expected, formation of colored products.[9][10] |
| Thermal Degradation | 60-80 °C | Formation of oxidative and other degradation products.[10] |
| Photostability | Exposure to 1.2 million lux hours and 200 W h/m² UV light | Potential for photodegradation and photo-oxidation.[10] |
Experimental Protocols
Protocol 1: HPLC Analysis of Alkoxy Aniline Purity
This protocol provides a general method for assessing the purity of an alkoxy aniline and detecting degradation products.
-
Instrumentation and Materials:
-
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) methanol/water.[11] Degas the mobile phase before use.
-
Standard Preparation: Accurately prepare a stock solution of the high-purity alkoxy aniline standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of dilutions for a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare a solution of the alkoxy aniline sample to be tested in the mobile phase at a concentration within the calibration range (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Scan for the λmax of the specific alkoxy aniline (typically around 230-240 nm and a secondary wavelength around 280-300 nm).
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the main peak corresponding to the alkoxy aniline based on the retention time of the standard.
-
Examine the chromatogram for any additional peaks, which indicate impurities or degradation products.[1]
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area of all peaks.
-
-
Protocol 2: Forced Degradation Study - Oxidative Degradation
This protocol outlines a typical experiment to assess the stability of an alkoxy aniline under oxidative stress.
-
Materials:
-
Alkoxy aniline.
-
30% Hydrogen peroxide (H₂O₂).
-
Methanol or acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Volumetric flasks and pipettes.
-
HPLC system for analysis.
-
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of the alkoxy aniline in methanol or acetonitrile.
-
Stress Condition:
-
To a known volume of the alkoxy aniline solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Protect the solution from light and store it at room temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching and Dilution: Immediately upon withdrawal, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. This will effectively quench the reaction.
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Evaluation:
-
Calculate the percentage of the remaining alkoxy aniline at each time point.
-
Observe the formation and increase of degradation product peaks.
-
Calculate the mass balance to account for all components.
-
-
Mandatory Visualization
Caption: Plausible oxidation pathway for an alkoxy aniline.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 4-(2-Methoxyethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Methoxyethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-step process:
-
Williamson Ether Synthesis: This step involves the reaction of a p-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-nitrophenol, with 2-methoxyethanol in the presence of a base to form 1-(2-methoxyethoxy)-4-nitrobenzene.[1]
-
Nitro Group Reduction: The subsequent step is the reduction of the nitro group of 1-(2-methoxyethoxy)-4-nitrobenzene to an amine, yielding the final product. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: For the Williamson ether synthesis, crucial parameters include the choice of base (e.g., potassium hydroxide), solvent (e.g., dimethyl sulfoxide), and reaction temperature.[1] During the nitro reduction step, the catalyst activity, hydrogen pressure, temperature, and reaction time are critical for achieving high yield and purity.[2]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (e.g., 1-(2-methoxyethoxy)-4-nitrobenzene), byproducts from side reactions such as O-dealkylation, and residual catalyst. Incomplete reduction can also lead to the presence of nitroso or azoxy intermediates.
Q4: How can the final product be purified?
A4: Purification of this compound can be achieved through various techniques. On a laboratory scale, flash column chromatography is often employed. For larger quantities, vacuum distillation or recrystallization from a suitable solvent system are effective methods to obtain a high-purity product.[3]
Troubleshooting Guide
Issue 1: Low Yield in Williamson Ether Synthesis Step
Q: I am experiencing a low yield during the formation of 1-(2-methoxyethoxy)-4-nitrobenzene. What are the potential causes and solutions?
A: Low yields in this step can often be attributed to several factors:
-
Inactive Base: The base (e.g., potassium hydroxide) may be old or have absorbed moisture, reducing its reactivity.
-
Solution: Use freshly powdered, anhydrous potassium hydroxide.
-
-
Insufficient Temperature: The reaction may require a specific temperature to proceed efficiently.
-
Solution: Ensure the reaction temperature is maintained at the recommended level (e.g., 60°C) and monitor it closely.[1]
-
-
Presence of Water: Water in the reaction mixture can hydrolyze the starting materials or interfere with the base.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Poor Quality of Reagents: The purity of the starting materials, 4-fluoronitrobenzene and 2-methoxyethanol, is crucial.
-
Solution: Use high-purity reagents from a reliable supplier.
-
Issue 2: Incomplete Nitro Group Reduction
Q: My reduction of 1-(2-methoxyethoxy)-4-nitrobenzene is incomplete, with starting material remaining in the product mixture. How can I improve the conversion?
A: Incomplete reduction is a common issue that can be addressed by considering the following:
-
Catalyst Deactivation: The Palladium on carbon (Pd/C) catalyst may be inactive or poisoned.
-
Solution: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the starting material is free of impurities that could poison the catalyst.
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.
-
Solution: Ensure the reaction is performed under the recommended hydrogen pressure.
-
-
Low Reaction Temperature or Short Reaction Time: The reaction may require more time or a higher temperature to go to completion.
-
Solution: Increase the reaction temperature or extend the reaction time, monitoring the progress by TLC or HPLC.
-
Issue 3: Product Discoloration
Q: The final product, this compound, is a dark oil or solid. What causes this discoloration and how can it be prevented?
A: Aromatic amines like this compound are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]
-
Prevention:
-
Inert Atmosphere: Conduct the final purification and handling of the product under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified product in a dark, airtight container at a low temperature to minimize exposure to air and light.
-
-
Purification:
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene
| Parameter | Condition | Reference |
| Starting Material | p-Fluoronitrobenzene | [1] |
| Reagent | 2-Methoxyethanol | [1] |
| Base | Potassium Hydroxide | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | 60°C | [1] |
| Yield | 76.9% | [1] |
Table 2: Reaction Conditions for the Reduction of 1-(2-methoxyethoxy)-4-nitrobenzene
| Parameter | Condition | Reference |
| Catalyst | 10% Palladium on Activated Carbon | [1] |
| Solvent | Methanol | [1] |
| Atmosphere | Hydrogen | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 93% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene
-
To a solution of p-fluoronitrobenzene (3.54 mmol) in dimethyl sulfoxide (10 mL), add 2-methoxyethanol (4.25 mmol) and potassium hydroxide (5.31 mmol).[1]
-
Stir the reaction mixture at 60°C overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and collect the resulting yellow solid by suction filtration.[1]
Protocol 2: Synthesis of this compound
-
In a hydrogenation reactor, combine 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol), methanol (80 mL), and 10% activated carbon (400 mg).[1]
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.[1]
-
Once the reaction is complete, filter the mixture through diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under vacuum to obtain this compound as a black oily product.[1]
Visualizations
References
Troubleshooting common issues in the polymerization of aniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chemical oxidative polymerization of aniline and its derivatives. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the polymerization of aniline derivatives?
A1: Researchers often face challenges such as low polymer yield, poor electrical conductivity, and irregular or undesirable morphology of the final product.[1][2] Other issues include poor solubility of the resulting polymer and the occurrence of side reactions that can affect the polymer's structure and properties.[2][3]
Q2: My polymer yield is consistently low. What are the potential causes and solutions?
A2: Low polymer yield can stem from several factors:
-
Inappropriate Oxidant-to-Monomer Ratio: A stoichiometric excess of the oxidant is often recommended to ensure complete polymerization.[4] For instance, an ammonium persulfate (APS) to aniline molar ratio of 1.25 is commonly used.[4]
-
Reaction Temperature: The polymerization of aniline is an exothermic reaction.[4] High temperatures can lead to degradation of the polymer and favor side reactions, reducing the yield of the desired polymer.[2] Conducting the reaction at low temperatures (0-5 °C) is generally recommended.[5][6]
-
pH of the Reaction Medium: The polymerization of aniline is most efficient in a highly acidic medium (pH < 2.5).[1] At higher pH values, the reaction rate decreases significantly, leading to lower yields.
-
Purity of Monomer and Reagents: Impurities in the aniline monomer or other reagents can interfere with the polymerization process.[4] Distillation of aniline before use is a common practice to remove impurities.[5]
Q3: The electrical conductivity of my synthesized polyaniline is lower than expected. How can I improve it?
A3: The electrical conductivity of polyaniline is highly dependent on several factors:
-
Doping Level and Dopant Type: The conductivity of polyaniline is induced by a process called doping, typically with protonic acids.[7][8] The type and concentration of the dopant have a significant impact on conductivity.[8][9] Strong acids like HCl and H₂SO₄ are commonly used as dopants.[7]
-
Oxidation State: Polyaniline exists in different oxidation states, with the emeraldine salt form being the most conductive.[7][10] The synthesis conditions should be controlled to favor the formation of the emeraldine state.
-
Polymer Morphology and Crystallinity: A more ordered and crystalline polymer structure can facilitate charge transport, leading to higher conductivity.[11][12] The reaction conditions, such as the rate of oxidant addition and stirring, can influence the morphology.[13]
-
Moisture Content: The presence of water can affect the conductivity of polyaniline.[11]
Q4: How can I control the morphology of the polyaniline derivatives during synthesis?
A4: Controlling the morphology (e.g., nanofibers, nanorods, granular) is crucial for many applications. Several strategies can be employed:
-
Rapid Mixing vs. Conventional Stirring: Rapid mixing of reactants can promote homogeneous nucleation, leading to uniform, thin nanofibers, whereas conventional stirring may result in thicker, irregular fibers.[13]
-
Use of Surfactants and Templates: The addition of surfactants or structure-directing agents can guide the growth of the polymer into specific morphologies like nanorods or nanotubes.[14][15]
-
Polymerization Method: Different polymerization techniques, such as interfacial polymerization, can yield distinct morphologies compared to bulk solution polymerization.[2]
-
Choice of Dopant: The dopant acid used can influence the final morphology of the polymer.[15]
Q5: The synthesized polymer has poor solubility in common organic solvents. What can be done to improve it?
A5: The poor solubility of polyaniline is a major drawback for its processing.[3][7] The following approaches can improve solubility:
-
Functionalization of the Aniline Monomer: Introducing substituents like alkyl or alkoxy groups onto the aniline ring can increase the solubility of the resulting polymer.[16][17][18]
-
Use of Functionalized Dopants: Employing large, functionalized protonic acids as dopants, such as dodecylbenzenesulfonic acid (DBSA), can enhance solubility.[19]
-
Control of Molecular Weight: Lower molecular weight polymers tend to be more soluble. Reaction conditions can be adjusted to control the polymer chain length.
Troubleshooting Guides
Issue 1: Low Polymer Yield
This guide provides a step-by-step approach to diagnosing and resolving low polymer yields.
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: Poor Electrical Conductivity
This guide outlines the steps to troubleshoot and enhance the electrical conductivity of the synthesized polyaniline derivative.
Caption: Troubleshooting workflow for poor electrical conductivity.
Data Presentation
Table 1: Typical Reaction Parameters for Chemical Oxidative Polymerization of Aniline
| Parameter | Recommended Value/Condition | Rationale |
| Monomer Concentration | 0.1 - 0.2 M | Balances yield and reaction control.[2][4] |
| Oxidant | Ammonium Persulfate (APS) | Commonly used, effective oxidant.[4][7] |
| Oxidant/Monomer Molar Ratio | 1.25 : 1 | Ensures complete oxidation of the monomer.[4] |
| Dopant Acid | HCl, H₂SO₄ | Strong acids that effectively protonate the polymer.[7][8] |
| Acid Concentration | 1.0 - 1.5 M | Provides the necessary acidic medium for polymerization.[5] |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and polymer degradation.[4][6] |
| Reaction Time | 2 - 24 hours | Allows for complete polymerization.[7][19] |
| Stirring | Constant, moderate stirring | Ensures a homogeneous reaction mixture.[13] |
Table 2: Influence of Synthesis Parameters on Polyaniline Properties
| Parameter Variation | Effect on Yield | Effect on Conductivity | Effect on Morphology |
| Increasing Temperature | Decreases | Decreases | Can lead to more irregular structures.[2] |
| Increasing pH (> 3) | Decreases significantly | Decreases significantly | Can result in granular, less defined structures.[1][20] |
| Higher Oxidant Ratio | Increases up to a point | Can decrease if over-oxidation occurs | Can affect particle size and aggregation.[2] |
| Choice of Dopant Acid | Minor | Significant | Can influence the formation of specific nanostructures.[8][9][15] |
Experimental Protocols
Protocol 1: Standard Synthesis of Polyaniline (Emeraldine Salt)
This protocol describes the synthesis of the conductive emeraldine salt form of polyaniline via chemical oxidative polymerization using ammonium persulfate (APS) as the oxidant.[4][5]
Materials and Equipment:
-
Aniline (distilled before use)
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈
-
Hydrochloric acid (HCl), 1.5 M
-
Methanol
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare the monomer solution: In a 250 mL beaker, dissolve a specific amount of aniline in 125 mL of 1.5 M HCl solution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.[5]
-
Prepare the oxidant solution: In a separate beaker, dissolve a stoichiometric amount of APS (e.g., a 1.25:1 molar ratio to aniline) in 75 mL of 1.5 M HCl.[4] Pre-cool this solution in the ice bath.
-
Initiate polymerization: Slowly add the oxidant solution dropwise to the stirring monomer solution over a period of about 30 minutes.[5] The reaction mixture will gradually turn from colorless to dark green, indicating the formation of the emeraldine salt.[21][22]
-
Continue the reaction: Allow the reaction to proceed for 2-4 hours with continuous stirring in the ice bath to ensure complete polymerization.[5]
-
Isolate and wash the polymer: Collect the resulting polymer precipitate by vacuum filtration. Wash the precipitate thoroughly with 1.5 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol to remove the oxidant and other byproducts.[5]
-
Dry the product: Dry the final polyaniline powder in a vacuum oven at 40-60 °C for 24-48 hours.[5]
Protocol 2: Purification of Polyaniline
Purification is crucial to remove impurities such as residual monomers, oxidants, and low molecular weight oligomers that can affect the polymer's properties and biocompatibility.[23][24]
Washing Method:
-
After synthesis, the collected polymer precipitate is repeatedly washed with the dopant acid solution (e.g., 0.2 M HCl) to remove residual reactants.[4]
-
This is followed by washing with a solvent like acetone or methanol to remove organic impurities and oligomers.[4]
-
The washing process is continued until the filtrate becomes colorless.[7][25]
Reprecipitation Method:
-
For higher purity, the synthesized polyaniline can be de-doped to its base form, which is more soluble in certain organic solvents.
-
The polyaniline base is then dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).[24]
-
The polymer solution is then added dropwise to a non-solvent (e.g., methanol) to precipitate the polymer, leaving impurities behind in the solution.[24]
-
The purified polymer is then collected by filtration and dried.
References
- 1. scielo.br [scielo.br]
- 2. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processable and electrochemically stable polyaniline derivatives: Synthesis, characterization, and applications - American Chemical Society [acs.digitellinc.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Polyaniline - Wikipedia [en.wikipedia.org]
- 11. Polyaniline: Factors affecting conductivity and mechanical properties (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 12. quora.com [quora.com]
- 13. Morphology-Controlled Polyaniline Nanofibers via Rapid Polymerization for Enhanced Supercapacitor Performance [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. researchgate.net [researchgate.net]
- 21. plantarchives.org [plantarchives.org]
- 22. physicsjournal.in [physicsjournal.in]
- 23. Synthesis and Novel Purification Process of PANI and PANI/AgNPs Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Column chromatography purification of 4-(2-Methoxyethoxy)aniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of 4-(2-Methoxyethoxy)aniline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for the purification of this compound on a silica gel column?
A good starting point for moderately polar compounds like anilines is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the target compound.[2][3]
Q2: My aniline compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
Streaking is a common issue when purifying amines on silica gel. Silica gel is slightly acidic, which can lead to strong, non-ideal interactions (acid-base interactions) with basic compounds like anilines.[4][5][6] This causes the compound to move unevenly, resulting in a streak rather than a compact spot.
To resolve this, add a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to your eluent (typically 0.5-2%).[1][6] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[5]
Q3: The Rf value of my compound on the TLC plate is different from its behavior on the column. Why is this happening?
Several factors can cause discrepancies between TLC and column chromatography:
-
Overloading: Applying too much sample to the TLC plate can artificially inflate the Rf value.[5]
-
Solvent Chamber Saturation: An improperly saturated TLC chamber can lead to inconsistent solvent migration and inaccurate Rf values.
-
Heat Effects: The heat generated from the interaction of the solvent with the dry silica at the top of the column can alter separation behavior.[5] Packing the column using a slurry method can help dissipate this heat.
-
Silica Gel Differences: The grade and properties of the silica gel used for TLC plates and column packing may differ slightly.
Q4: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
This indicates a very strong interaction with the stationary phase or potential decomposition.
-
Check for Decomposition: Your compound may be unstable on silica gel.[7] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[7]
-
Increase Polarity Drastically: If stability is not an issue, you can try flushing the column with a very polar solvent like 10% Methanol in Dichloromethane to elute the compound.[1]
-
Use a Different Stationary Phase: If the compound is irreversibly stuck or decomposes, consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation / Co-elution of Spots | 1. Inappropriate solvent system. 2. Column was packed improperly (e.g., air bubbles, cracks). 3. Column was overloaded with crude sample. | 1. Optimize the eluent using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities. Try different solvent combinations (e.g., Hexane/Acetone, DCM/Ether).[1][3] 2. Repack the column carefully using a slurry method to ensure a homogenous stationary phase.[8] 3. Reduce the amount of sample loaded. A general rule is to use 20-50 times the sample weight in silica gel.[9] |
| Compound Runs with the Solvent Front (High Rf) | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane content relative to ethyl acetate). |
| Compound Stays at the Origin (Low Rf) | 1. Eluent is not polar enough. 2. Strong acid-base interaction with silica (common for amines).[6] | 1. Increase the polarity of the eluent by adding more of the polar solvent. 2. Add 0.5-2% triethylamine or ammonia to the eluent to neutralize the silica gel.[1][5] |
| Cracked or Channeled Column Bed | 1. The column ran dry. 2. Heat of solvation from adding eluent to dry silica powder caused cracks. | 1. Never let the solvent level drop below the top of the silica bed.[10] 2. Pack the column by preparing a slurry of silica gel in the initial eluent. This helps dissipate heat and ensures a more uniform packing.[8] |
| Product Elutes in Very Dilute Fractions (Tailing) | 1. Strong interaction with the stationary phase. 2. Poor choice of solvent. | 1. For amines, add a basic modifier like triethylamine to the eluent.[6] 2. Once the product begins to elute, you can sometimes gradually increase the solvent polarity to accelerate its movement and sharpen the band.[7] |
Experimental Protocol: Column Chromatography
This is a general protocol that should be adapted based on TLC analysis of the specific reaction mixture.
1. Preparation of the Eluent:
-
Based on prior TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Ensure all solvents are miscible and thoroughly mixed.
2. Packing the Column:
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.[9]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent. The consistency should be pourable but not overly dilute.[8]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[11]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica. Add more eluent as needed.
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to prevent disruption during sample loading.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully pipette this solution directly onto the center of the top sand layer, avoiding disturbance of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level just enters the sand.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and again allow the solvent level to drop to the top of the sand. Repeat this wash step once more.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity as the separation progresses.
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. flinnsci.com [flinnsci.com]
Technical Support Center: Recrystallization of Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted anilines using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing a substituted aniline?
A1: The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature. For substituted anilines, which are aromatic amines, good starting points for solvent screening include ethanol, methanol, and toluene.[1] Mixed solvent systems, such as ethanol/water, acetone/water, or toluene/hexane, can also be effective.[1] A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point.
Q2: My substituted aniline is a liquid at room temperature. Can I still purify it by recrystallization?
A2: Yes, liquid anilines can be purified by converting them into a solid salt derivative, which can then be recrystallized. Common salts include hydrochlorides and oxalates. After recrystallization of the salt, the pure aniline can be regenerated by treatment with a base. For instance, aniline hydrochloride can be recrystallized, and then the pure aniline can be liberated by adding an alkali solution.
Q3: What is a typical percent recovery for the recrystallization of a substituted aniline?
A3: The percent recovery can vary significantly depending on the purity of the crude material, the choice of solvent, and the specific compound. For example, the recrystallization of crude acetanilide from water can yield around 18%.[2][3] In another instance, the synthesis and subsequent recrystallization of 2,4-dichloroaniline from an ethanol-water mixture resulted in yields between 63% and 80%. A very high recovery may indicate that impurities are co-crystallizing with your product, while a very low recovery might suggest that too much solvent was used or the compound has significant solubility in the cold solvent.
Q4: How can I remove colored impurities during the recrystallization of my substituted aniline?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored compounds. It is crucial to use a minimal amount of charcoal, as excessive use can also adsorb your desired product, leading to lower yields. After adding the charcoal, the solution should be heated briefly and then filtered while hot to remove the charcoal and the adsorbed impurities.[2]
Troubleshooting Guides
Problem: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Instead of forming solid crystals upon cooling, the solute separates as a liquid (an oil).
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. |
| Solution is too concentrated | Reheat the solution and add a small amount of additional hot solvent to decrease the saturation. |
| Cooling is too rapid | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Inappropriate solvent | The boiling point of the solvent may be too high, or the polarity may not be suitable. Try a different solvent or a mixed solvent system. |
Problem: Poor or No Crystal Formation
Symptoms: After cooling the solution, very few or no crystals are formed.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent was used | The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not initiated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. |
| Cooling time is insufficient | Allow the solution to cool for a longer period, including in an ice bath, to maximize crystal formation. |
Problem: Low Yield of Recovered Crystals
Symptoms: The amount of purified product obtained is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Using an excessive amount of solvent | A significant portion of the product remains dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.[1] |
| Premature crystallization during hot filtration | Crystals form in the funnel during hot filtration, leading to product loss. Ensure the funnel and receiving flask are pre-heated. |
| Incomplete crystallization | The solution was not cooled sufficiently to maximize crystal formation. Ensure adequate cooling time, potentially in an ice bath. |
| Loss of product during transfer | Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter. |
Data Presentation
Table 1: Solubility of Substituted Anilines in Common Solvents
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Aniline | Water | 3.6 | 20 |
| Acetanilide | Water | 0.53 | 10 |
| Acetanilide | Water | 5.5 | 100 |
| p-Toluidine | Water | 1.1 | 25 |
| p-Toluidine | Ethanol | Soluble | Room Temperature |
| p-Toluidine | Diethyl Ether | Soluble | Room Temperature |
| o-Nitroaniline | Water | Slightly Soluble (cold), Soluble (hot) | - |
| o-Nitroaniline | Ethanol | Soluble | Room Temperature |
| m-Nitroaniline | Water | 0.12 | 24 |
| m-Nitroaniline | Ethanol | 5 | 25 |
| m-Nitroaniline | Methanol | 8.7 | 25 |
| p-Nitroaniline | Water | 0.08 | 18.5 |
| p-Nitroaniline | Water | 2.2 | 100 |
| p-Nitroaniline | Ethanol | 4 | 25 |
| 2,4-Dichloroaniline | Ethanol/Water (1:1) | Soluble (hot) | - |
Note: "Soluble" indicates high solubility, but specific quantitative data was not available in the search results.
Table 2: Example Recovery Yields for Recrystallization of Anilines and Related Compounds
| Compound | Recrystallization Solvent | Starting Purity | Final Purity | Percent Recovery |
| Acetanilide | Water | Crude | High | ~18%[2][3] |
| p-Toluidine | 85% Ethanol | Crude | Moderate | - |
| p-Toluidine | Petroleum Ether | Crude | High | ~32% |
| 2,4-Dichloroaniline | 50% Ethanol | Crude | High | 63-80% |
| 2,6-Dichloroaniline | Ethanol/Water (1:1) | Crude | 97.9-98.4% | 73-76% |
Experimental Protocols
Protocol 1: General Recrystallization of a Solid Substituted Aniline (Example: Acetanilide from Water)
-
Dissolution: In an Erlenmeyer flask, add the crude solid substituted aniline. Add a small amount of the chosen solvent (e.g., for 6.1 g of crude acetanilide, start with 20 mL of water).[3]
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the minimum amount of hot solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification of a Liquid Substituted Aniline via Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude liquid aniline in an appropriate solvent (e.g., ethanol). Slowly add a solution of an acid (e.g., hydrochloric acid or oxalic acid in ethanol) to precipitate the aniline salt.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization of the Salt: Follow the general recrystallization protocol (Protocol 1) to purify the aniline salt using a suitable solvent or solvent mixture.
-
Regeneration of Pure Aniline: Dissolve the purified aniline salt in water and add a base (e.g., sodium hydroxide solution) until the solution is basic. The pure aniline will separate as an oil or a solid.
-
Extraction and Isolation: If the aniline separates as an oil, extract it with an organic solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), and then remove the solvent by evaporation or distillation to obtain the pure liquid aniline. If it separates as a solid, collect it by vacuum filtration.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of substituted anilines.
Caption: Troubleshooting guide for common recrystallization issues.
References
Managing the Exothermic Nature of Aniline Polymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidative polymerization of aniline is a notoriously exothermic reaction, presenting significant challenges for reproducibility, scalability, and safety. Uncontrolled temperature increases can lead to side reactions, polymer degradation, and inconsistent material properties, ultimately impacting research outcomes and the development of aniline-based materials for various applications, including drug delivery systems. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively manage the thermal challenges of aniline polymerization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your aniline polymerization experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Oxidant Addition
-
Question: Why is my reaction temperature increasing uncontrollably after adding the oxidant?
-
Answer: The oxidative polymerization of aniline is highly exothermic. A rapid temperature increase, often called a thermal runaway, can occur if the heat generated by the reaction exceeds the rate at which it can be dissipated. This is particularly problematic at higher monomer concentrations (1-2M) desired for industrial applications. A simulation of aniline polymerization with a concentrated solution of ammonium persulfate (APS) and aniline hydrochloride showed a rapid temperature increase to the boiling point of water in under two minutes.[1]
Issue 2: Inconsistent Product Color and Morphology
-
Question: My polyaniline (PANI) batches vary in color and physical form. Could this be related to temperature?
-
Answer: Yes, inconsistent temperature control is a major contributor to variability in PANI synthesis. The reaction temperature significantly influences the polymerization rate and the structure of the resulting polymer. Higher temperatures can lead to over-oxidation and side reactions, which can degrade the conducting polymer and affect its final properties.[1][2] For instance, discoloration, often to a dark brown, can be a sign of degradation.[3]
Issue 3: Low Molecular Weight or Poor Electrical Conductivity of Polyaniline
-
Question: I'm obtaining PANI with low molecular weight and poor conductivity. How can I improve these properties?
-
Answer: High reaction temperatures can be detrimental to the molecular weight of the resulting polyaniline.[4] Local heating can cause crosslinking of the growing PANI chains, leading to premature precipitation and limiting the achievable molecular weight.[4] To obtain high-quality, high molecular weight PANI with good electrical conductivity, it is crucial to maintain a low and stable reaction temperature, ideally between 0 and 5°C.[1][4]
Issue 4: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: My aniline polymerization isn't starting, or the reaction is extremely slow. What could be the cause?
-
Answer: While high temperatures are a concern, excessively low temperatures can also be problematic. Aniline polymerization has been shown to proceed even at sub-zero temperatures, as low as -27°C in a frozen state.[1] However, the initial phase of the reaction, known as the induction period where oligomers are formed, is followed by a rapid exothermic propagation step.[5][6] If the temperature is too low, the activation energy for the initiation step may not be reached, leading to a very long induction period or failure to polymerize.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for aniline polymerization?
A1: The optimal temperature for aniline polymerization is typically low, preferably between 0 and 5°C, to control the exothermic nature of the reaction and prevent degradation of the polymer.[1][4] Some studies have shown good results at temperatures as low as -3°C, leading to a high yield of polyaniline.[2]
Q2: How can I effectively control the temperature of my aniline polymerization reaction?
A2: Several methods can be employed to control the reaction temperature:
-
Cooling Baths: Immerse the reaction vessel in an ice bath or a cooling system to dissipate the heat generated.[4][7]
-
Slow Oxidant Addition: Add the oxidant solution dropwise or over an extended period (e.g., 30 minutes) to control the rate of the reaction and heat generation.[4][7]
-
Pre-cooling Reactants: Cool the monomer and oxidant solutions to the desired reaction temperature before mixing.
-
Successive Oxidant Addition: For larger scale reactions, adding the oxidant in portions at defined time intervals can help maintain a low temperature.
Q3: What are the safety risks associated with the exothermic nature of aniline polymerization?
A3: The primary safety risk is a thermal runaway, which can cause the reaction mixture to boil and potentially lead to a dangerous release of pressure and hazardous materials.[1] Aniline itself is a toxic substance, and its vapors should not be inhaled.[8] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Q4: Can I stop and restart the polymerization process?
A4: While quenching agents like methanol or acetone can be used to stop the polymerization, restarting it would be difficult without isolating the polymer first.[9] For temporary control, electropolymerization methods offer the ability to halt and reinitiate the reaction by controlling the applied potential.[9]
Data Presentation
Table 1: Effect of Temperature on Polyaniline Properties
| Polymerization Temperature (°C) | Effect on Molecular Weight | Effect on Electrical Conductivity | Reference |
| 0 - 5 | Higher molecular weight | Higher conductivity | [4] |
| > 5 | Detrimental effect, lower viscosity | Can decrease due to over-oxidation | [4] |
| -3 | High yield | Good electrical conductivity | [2] |
| 25 | Lower yield compared to lower temperatures | Lower conductivity compared to lower temperatures | [2] |
Table 2: Recommended Reaction Conditions for Controlled Aniline Polymerization
| Parameter | Recommended Value | Rationale | Reference |
| Aniline Concentration | 0.1 - 0.2 M | Lower concentrations reduce the overall heat generated. | |
| Oxidant/Aniline Molar Ratio | 0.4 - 1.15 | Affects polymer yield. | [4] |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and polymer degradation. | [1][4] |
| Oxidant Addition | Slow, dropwise over 30 min | Controls the rate of the exothermic reaction. | [4] |
| Acid Medium | 1 M HCl (common, but with drawbacks) or other organic acids | Provides the necessary acidic environment for polymerization. | [2][10] |
Experimental Protocols
Protocol 1: Controlled Chemical Oxidative Polymerization of Aniline at Low Temperature
This protocol is based on methods described in the literature to achieve controlled polymerization and high-quality polyaniline.[2][4][7]
Materials:
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Lithium chloride (LiCl) (for sub-zero temperatures)
-
Distilled water
-
Ice bath or cooling system
-
Reaction vessel with magnetic stirring
-
Dropping funnel
Procedure:
-
Prepare a 1 M HCl solution.
-
For 0°C polymerization:
-
Dissolve the desired amount of aniline in the 1 M HCl solution in the reaction vessel.
-
Place the reaction vessel in an ice bath and cool the solution to 0°C with continuous stirring.
-
Separately, dissolve the stoichiometric amount of APS in 1 M HCl and cool it to 0°C.
-
Slowly add the cold APS solution to the aniline solution dropwise using the dropping funnel over a period of at least 30 minutes, ensuring the temperature does not rise above 5°C.
-
-
For -3°C polymerization:
-
Dissolve an appropriate amount of LiCl in the 1 M HCl solution to prevent freezing.
-
Follow the same procedure as for 0°C, but maintain the reaction temperature at -3°C.
-
-
After the complete addition of the oxidant, continue stirring the reaction mixture for 2-4 hours at the maintained low temperature.
-
The resulting dark green polyaniline precipitate can be collected by filtration, washed with 1 M HCl and then with distilled water or an organic solvent like acetone to remove unreacted monomer and oligomers, and finally dried under vacuum.
Visualizations
Caption: Workflow for managing the exotherm in aniline polymerization.
Caption: Troubleshooting logic for uncontrolled exothermic reactions.
References
- 1. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. benchchem.com [benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing oxidation and discoloration of 4-(2-Methoxyethoxy)aniline during storage
This technical support center provides guidance on the proper storage and handling of 4-(2-Methoxyethoxy)aniline to prevent oxidation and discoloration. Researchers, scientists, and drug development professionals can find troubleshooting advice and detailed protocols to ensure the stability and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the discoloration of this compound?
A1: The discoloration of this compound, typically observed as a change from a colorless or light yellow to a brown or even black appearance, is primarily due to oxidation. The aniline functional group is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The oxidation products are often highly colored polymeric species.
Q2: What are the ideal storage conditions for this compound to maintain its purity?
A2: To minimize oxidation and discoloration, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is also recommended to store the compound at refrigerated temperatures (2-8°C) and to protect it from light by using an amber or opaque container.
Q3: My bottle of this compound has already turned brown. Can I still use it?
A3: If the discoloration is significant, it indicates that the compound has undergone some degree of oxidation, and its purity may be compromised. For applications that are sensitive to impurities, it is highly recommended to use a fresh, unoxidized batch of the compound. If using the discolored material is unavoidable, it should be purified prior to use, for example, by column chromatography or distillation, and its purity should be verified by an appropriate analytical method like HPLC or GC-MS.
Q4: Are there any chemical additives that can prevent the oxidation of this compound?
A4: While antioxidants are used to stabilize some organic compounds, their use with this compound is not a standard practice and should be approached with caution. The addition of any substance could potentially interfere with downstream reactions or applications. A more reliable and common practice for preventing oxidation is to adhere strictly to proper storage and handling procedures, such as using an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Rapid discoloration of the solid upon opening the container. | Exposure to atmospheric oxygen and/or moisture. | Handle the compound in an inert atmosphere glovebox or use a Schlenk line. If a glovebox is not available, minimize the time the container is open to the air. After use, flush the container with an inert gas before sealing. |
| A freshly prepared solution of the compound in an organic solvent quickly turns yellow or brown. | The solvent may contain dissolved oxygen. The solution is exposed to light. | Use a high-purity solvent that has been de-gassed by sparging with nitrogen or argon. Prepare solutions fresh before use and store them in amber vials or flasks wrapped in aluminum foil to protect from light. |
| Inconsistent results in a reaction using this compound from a previously opened bottle. | The compound has likely degraded due to improper storage. Oxidation products may be interfering with the reaction. | Verify the purity of the starting material using HPLC or NMR. If impurities are detected, purify the compound or use a new, unopened bottle. Review and improve storage and handling procedures. |
| Precipitation observed in a stored solution of the compound. | Formation of insoluble oxidation byproducts. | The solution has likely degraded significantly and should be discarded. Prepare a fresh solution from a pure solid sample. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
Objective: To properly store solid this compound to prevent oxidation and maintain its purity over an extended period.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) supply
-
Glovebox or Schlenk line
-
Parafilm
-
Refrigerator (2-8°C)
Procedure:
-
If working with a large batch, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.
-
Place the amber glass vials and caps in an oven at 120°C for at least 2 hours to ensure they are dry, then allow them to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inside a glovebox or on a Schlenk line, transfer the desired amount of this compound into the pre-dried vials.
-
Flush the headspace of each vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Immediately and tightly seal the vials with the PTFE-lined caps.
-
For additional protection, wrap the cap and neck of the vials with Parafilm.
-
Clearly label each vial with the compound name, date of storage, and storage conditions.
-
Store the vials in a refrigerator at 2-8°C, protected from light.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of potential oxidation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific impurities expected.
-
Standard Preparation: Accurately weigh a small amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard and sample solutions.
-
-
Data Analysis: Compare the chromatogram of the sample to that of the reference standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities, likely oxidation products. The purity of the sample can be calculated based on the peak areas.
Visualizations
Caption: Workflow for the long-term storage of this compound.
Caption: Troubleshooting logic for discolored this compound.
Technical Support Center: Continuous Flow Reactor for Optimizing 4-Methoxyaniline Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing continuous flow reactors for the synthesis of 4-methoxyaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow reactor for synthesizing 4-methoxyaniline derivatives compared to traditional batch methods?
Continuous flow chemistry offers several key advantages over batch processing, particularly for reactions involving anilines. These include enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer leading to better temperature control and mixing, and faster reaction optimization.[1][2][3] The precise control over reaction parameters such as residence time, temperature, and stoichiometry often results in higher yields, improved selectivity, and greater reproducibility.[1][2][3]
Q2: I am new to flow chemistry. What are the essential components of a continuous flow setup for 4-methoxyaniline derivative synthesis?
A basic continuous flow system consists of pumps to deliver reagents at precise flow rates, a reactor where the reaction takes place (which can be a coiled tube, a microreactor chip, or a packed-bed column), a back-pressure regulator to maintain pressure and prevent solvent boiling at elevated temperatures, and a collection vessel. For more complex setups, additional components like T-mixers for combining reagent streams and in-line analytical tools for real-time monitoring can be integrated.
Q3: How do I determine the correct residence time for my reaction?
Residence time is the average time a molecule spends in the reactor and is a critical parameter for reaction optimization. It can be calculated by dividing the reactor volume by the total flow rate.[4] The optimal residence time depends on the reaction kinetics and needs to be determined experimentally. A good starting point is to estimate a suitable reaction time from a batch experiment and then screen a range of residence times in the flow reactor to find the point of maximum conversion and minimal byproduct formation.[5][6]
Q4: Can I perform multi-step syntheses involving 4-methoxyaniline in a continuous flow setup?
Yes, one of the significant advantages of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates.[2][7] This can significantly reduce overall synthesis time and minimize waste. For example, the acetylation of 4-methoxyaniline can be performed in one reactor, with the output stream immediately feeding into a second reactor for a subsequent nitration reaction.[1][7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Verify the concentration of your reagent solutions and the calibration of your pumps to ensure accurate flow rates. |
| Insufficient Residence Time | Decrease the flow rate or use a larger volume reactor to increase the residence time and allow the reaction to go to completion. |
| Suboptimal Temperature | Screen a range of temperatures. Some reactions may require higher temperatures to overcome activation energy barriers, which is often safer to achieve in a flow reactor. |
| Poor Mixing | Ensure that the reagents are mixing efficiently. If using a T-mixer, consider a static mixer or a microreactor with a design that promotes rapid mixing. |
| Incomplete Amide Coupling | For amide synthesis, ensure complete activation of the carboxylic acid. Consider pre-activating the acid with the coupling reagent before mixing with the 4-methoxyaniline solution. Using a stronger coupling agent or a suitable base can also improve yields. |
| Catalyst Deactivation (for catalytic reactions) | If using a packed-bed catalyst, ensure it is properly activated and that the reagents are free of catalyst poisons. Consider regenerating or replacing the catalyst. |
Problem 2: Reactor Clogging or Blockages
| Potential Cause | Troubleshooting Steps |
| Precipitation of Starting Material, Product, or Byproduct | - Solvent Selection: Choose a solvent system in which all components are highly soluble at the reaction temperature.[1] - Lower Concentration: Reduce the concentration of your reagent solutions. - Increase Temperature: Higher temperatures can increase the solubility of some compounds. - Introduce a Co-solvent: Add a co-solvent to the reaction mixture to improve solubility. |
| Formation of Insoluble Salts | For reactions that produce salts (e.g., amide synthesis from an acyl chloride), consider using a scavenger resin in a packed-bed reactor to capture the salt as it forms. |
| Gas Evolution | If the reaction generates gas, ensure the back-pressure regulator is set to a pressure high enough to keep the gas dissolved in the solvent to prevent the formation of slugs that can disrupt flow. |
Problem 3: Unstable Pressure or Fluctuating Flow Rate
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the Pump or Lines | Degas your solvents before use. Purge the pumps and lines with solvent to remove any trapped air bubbles.[2][3] |
| Leaking Fittings | Check all fittings and connections for leaks and tighten or replace them as necessary. |
| Faulty Check Valves in the Pump | If the pressure is pulsating, a check valve may be sticking or faulty. Clean or replace the check valves according to the pump manufacturer's instructions.[2][3] |
| Partial Blockage | A partial blockage can cause pressure to gradually increase or fluctuate. Try flushing the system with a clean solvent at a higher flow rate to dislodge the blockage. |
Problem 4: Formation of Byproducts (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (in N-alkylation reactions) | Use a larger excess of 4-methoxyaniline relative to the alkylating agent. Lowering the reaction temperature can also improve selectivity for the mono-alkylated product. |
| Diacylation (in amide synthesis) | Use a 1:1 stoichiometry of the acylating agent to 4-methoxyaniline. A slight excess of the aniline can also help prevent diacylation. |
| Side Reactions due to High Temperature | While higher temperatures can increase reaction rates, they can also promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Regioisomer Formation (e.g., in nitration) | The choice of solvent and nitrating agent can influence the regioselectivity. A thorough optimization of reaction conditions is necessary. Protecting the amine via acetylation before nitration can also direct the substitution pattern.[1][7] |
Data Presentation
The following tables provide representative data for the optimization of common derivatization reactions of 4-methoxyaniline in a continuous flow reactor. These are illustrative examples to guide experimental design.
Table 1: Representative Data for Continuous Flow N-Benzylation of 4-Methoxyaniline
| Entry | Temperature (°C) | Residence Time (min) | Molar Ratio (Aniline:BnBr) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | 80 | 10 | 1:1 | 75 | 15 |
| 2 | 100 | 10 | 1:1 | 85 | 10 |
| 3 | 120 | 10 | 1:1 | 80 | 18 |
| 4 | 100 | 5 | 1:1 | 70 | 8 |
| 5 | 100 | 15 | 1:1 | 88 | 9 |
| 6 | 100 | 10 | 2:1 | 92 | 3 |
| 7 | 100 | 10 | 3:1 | 95 | <1 |
Table 2: Representative Data for Continuous Flow N-Benzoylation of 4-Methoxyaniline
| Entry | Temperature (°C) | Residence Time (min) | Molar Ratio (Aniline:Acyl Chloride) | Base (equivalents) | Conversion (%) | Yield (%) |
| 1 | 25 | 5 | 1:1 | Pyridine (1.1) | 80 | 78 |
| 2 | 50 | 5 | 1:1 | Pyridine (1.1) | 95 | 92 |
| 3 | 75 | 5 | 1:1 | Pyridine (1.1) | >99 | 96 |
| 4 | 75 | 2 | 1:1 | Pyridine (1.1) | 85 | 83 |
| 5 | 75 | 10 | 1:1 | Pyridine (1.1) | >99 | 95 |
| 6 | 75 | 5 | 1.1:1 | Pyridine (1.1) | >99 | 97 |
| 7 | 75 | 5 | 1:1 | None | 10 | 8 |
Experimental Protocols
Protocol 1: General Procedure for Continuous Flow N-Alkylation of 4-Methoxyaniline
-
Reagent Preparation:
-
Solution A: Prepare a solution of 4-methoxyaniline (e.g., 0.5 M) in a suitable solvent (e.g., acetonitrile or DMF).
-
Solution B: Prepare a solution of the alkyl halide (e.g., benzyl bromide, 0.5 M) in the same solvent.
-
Solution C: Prepare a solution of a non-nucleophilic base (e.g., diisopropylethylamine, 0.6 M) in the same solvent.
-
-
System Setup:
-
Set up a continuous flow system with three pumps, a T-mixer, a coiled reactor of known volume (e.g., 10 mL PFA tubing), and a back-pressure regulator (set to e.g., 10 bar).
-
Immerse the reactor coil in a temperature-controlled oil bath.
-
-
Reaction Execution:
-
Pump Solution A, B, and C into the T-mixer at desired flow rates to achieve the target stoichiometry and residence time.
-
Heat the reactor to the desired temperature.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the output from the reactor.
-
Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS or GC-MS to determine conversion and selectivity. Purify by column chromatography if necessary.
-
Protocol 2: General Procedure for Continuous Flow Amide Synthesis from 4-Methoxyaniline and an Acyl Chloride
-
Reagent Preparation:
-
Solution A: Prepare a solution of 4-methoxyaniline (e.g., 0.5 M) and a base (e.g., pyridine, 0.55 M) in an anhydrous solvent (e.g., THF or DCM).
-
Solution B: Prepare a solution of the acyl chloride (e.g., benzoyl chloride, 0.5 M) in the same anhydrous solvent.
-
-
System Setup:
-
Set up a continuous flow system with two pumps, a T-mixer, a coiled reactor (e.g., 5 mL PFA tubing), and a back-pressure regulator (set to e.g., 5 bar).
-
Immerse the reactor coil in a temperature-controlled water or oil bath.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
Heat the reactor to the desired temperature.
-
Collect the product after the system has reached a steady state.
-
-
Work-up and Analysis:
-
The output from the reactor can be collected in a flask containing water to quench the reaction.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and analyze the product.
-
Visualizations
Caption: General experimental workflow for continuous flow synthesis.
Caption: Troubleshooting decision tree for continuous flow synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Shimadzu Pressure Fluctuations [shimadzu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Diagnosing & Troubleshooting HPLC Pressure Fluctuation Problems (Unstable Baseline) [hplctips.blogspot.com]
- 7. 3.imimg.com [3.imimg.com]
Technical Support Center: Synthesis of Aminophenyl Ethers via Nitrophenyl Ether Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of aminophenyl ethers from the reduction of nitrophenyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the reduction of nitrophenyl ethers?
A1: The reduction of nitrophenyl ethers can lead to several types of impurities, largely dependent on the chosen reduction method and reaction conditions. These can be broadly categorized as:
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Incomplete Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these reactive species can be present in the final product mixture.
-
Condensation Byproducts: The nitroso and hydroxylamine intermediates can condense with each other or with the final amine product to form dimeric impurities such as azoxy and azo compounds. These are often intensely colored (yellow, orange, or red) and can be challenging to remove.
-
Starting Material: Unreacted nitrophenyl ether will be a primary impurity if the reaction does not go to completion.
-
Side-Reaction Products: Depending on the substrate and reaction conditions, other side reactions can occur. For instance, under harsh acidic conditions, cleavage of the ether linkage is a possibility, though less common. If the aromatic ring is substituted with halogens, dehalogenation can occur, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).
-
Catalyst Residues: In catalytic hydrogenation, trace amounts of the metal catalyst (e.g., palladium, nickel) may contaminate the product. Similarly, reductions using metals in acid (e.g., Fe/HCl) can leave residual metal salts.
Q2: My reaction mixture has turned a deep yellow/orange color. What is the likely cause and how can I address it?
A2: The development of a deep yellow, orange, or even red color in your reaction mixture is a strong indication of the formation of azoxy and azo byproducts.[1] These colored impurities arise from the condensation of intermediates formed during an incomplete or poorly controlled reduction.
Troubleshooting Steps:
-
Ensure Complete Reduction: The primary strategy is to drive the reaction to completion. This can be achieved by:
-
Increasing the stoichiometry of the reducing agent.
-
Extending the reaction time.
-
Optimizing the reaction temperature (note: excessive heat can sometimes promote side reactions).
-
Ensuring efficient stirring in heterogeneous reactions (e.g., catalytic hydrogenation, Fe/HCl) to maximize contact between reactants.
-
-
Control Reaction Temperature: The reduction of nitro groups is often exothermic. Poor temperature control can lead to localized overheating, which can favor the formation of condensation byproducts. Employing a cooling bath, especially during the initial stages of the reaction, can be beneficial.
-
Purification: If colored impurities have already formed, they will need to be removed during workup and purification. Recrystallization is often effective. In some cases, treatment with activated carbon can help to remove colored impurities. Column chromatography can also be employed for difficult separations.
Q3: How can I monitor the progress of my nitrophenyl ether reduction to avoid incomplete reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.
Procedure:
-
Prepare your TLC plate: Draw a baseline in pencil at the bottom of the plate.
-
Spot the plate: Apply a small spot of your starting nitrophenyl ether, a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture.
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Develop the plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The starting nitrophenyl ether will be less polar than the resulting aminophenyl ether.
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Visualize: After development, visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q4: I am using catalytic hydrogenation, and the reaction seems to have stalled. What could be the issue?
A4: Stalled catalytic hydrogenation reactions are often due to catalyst deactivation or poisoning.
Possible Causes and Solutions:
-
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium catalysts include sulfur and phosphorus compounds. Ensure high-purity starting materials and solvents.
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. Using a fresh batch of catalyst is recommended.
-
Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, inhibiting further reaction. Increasing the catalyst loading may help overcome this.
-
Formation of Inhibitory Byproducts: Intermediates or byproducts, such as azoxy compounds, can coat the catalyst surface and block active sites. Improving reaction conditions to minimize the formation of these species is crucial.
-
Insufficient Hydrogen Pressure: Ensure there are no leaks in your hydrogenation apparatus and that an adequate pressure of hydrogen is maintained throughout the reaction.
-
Poor Agitation: Inefficient stirring will result in poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst. Ensure vigorous stirring.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Aminophenyl Ether | Incomplete reaction. | - Increase reaction time. - Increase stoichiometry of the reducing agent. - Optimize reaction temperature. - Ensure efficient stirring. |
| Mechanical loss during workup. | - Ensure complete extraction of the product from the aqueous phase. - Minimize transfers between flasks. | |
| Ether cleavage. | - Use milder reaction conditions, especially avoiding strong acids and high temperatures if the substrate is sensitive. | |
| Presence of Starting Material in Product | Incomplete reaction. | - See "Low Yield" troubleshooting. - Check the activity of the catalyst or reducing agent. |
| Product is Colored (Yellow/Orange/Red) | Formation of azo and/or azoxy impurities. | - Ensure complete reduction to the amine. - Control reaction exotherm with cooling. - Purify via recrystallization, potentially with an activated carbon treatment, or column chromatography. |
| Multiple Spots on TLC (in addition to product) | Incomplete reaction, formation of intermediates and byproducts. | - Co-spot with starting material to identify its presence. - Optimize reaction conditions to favor the formation of a single product. - Isolate and characterize impurities if necessary. |
| Difficulty in Isolating a Solid Product ("oiling out") | Presence of impurities depressing the melting point. | - Attempt to purify a small sample by column chromatography to obtain a pure solid for seeding. - Try different crystallization solvents or solvent mixtures. |
| The product is an oil at room temperature. | - Purify by column chromatography or distillation under reduced pressure. |
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitrophenyl Ethers
| Reduction Method | Typical Reagents | Common Impurities | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Unreacted starting material, hydroxylamine, azo/azoxy compounds, dehalogenated byproducts (with Pd/C). | High yields, clean reaction, easy product isolation (filtration of catalyst). | Catalyst can be expensive and pyrophoric. Potential for dehalogenation. Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Unreacted starting material, metal salts, azo/azoxy compounds. | Inexpensive, widely applicable, tolerant of many functional groups. | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious to remove metal salts. |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Unreacted starting material, sulfur-containing byproducts. | Mild conditions, good for substrates with other reducible functional groups, avoids heavy metal waste. | Can be less effective for some substrates, potential for odorous sulfur byproducts.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitrophenyl Ether
-
Setup: In a flask suitable for hydrogenation, dissolve the nitrophenyl ether (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminophenyl ether.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for the Reduction of a Nitrophenyl Ether with Iron and Hydrochloric Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the nitrophenyl ether (1.0 eq), ethanol, and water.
-
Reagent Addition: To the stirred mixture, add iron powder (typically 3-5 eq). Heat the mixture to reflux.
-
Acid Addition: Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts can be used) to the refluxing mixture. The reaction is exothermic.
-
Reaction: Continue to heat at reflux, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through celite to remove the iron salts. Wash the celite pad with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate. Add water and a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer by the slow addition of a base such as sodium carbonate or sodium bicarbonate until the solution is basic (pH > 8). Separate the layers and extract the aqueous layer with the organic solvent.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Reduction of a Nitrophenyl Ether with Sodium Dithionite
-
Setup: Dissolve the nitrophenyl ether (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water in a round-bottom flask.[2]
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 2-4 eq) in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitrophenyl ether at room temperature. The reaction can be exothermic, so cooling may be necessary.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, add an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the layers and extract the aqueous layer with the organic solvent.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of nitrophenyl ethers.
Caption: Troubleshooting logic for common issues in nitrophenyl ether reduction.
References
Validation & Comparative
The Efficacy of 4-(2-Methoxyethoxy)aniline as a PROTAC Linker: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of 4-(2-Methoxyethoxy)aniline as a potential short-chain PEG linker versus other commonly used PEG linkers in terms of their impact on PROTAC efficacy, supported by experimental data from analogous systems.
The Crucial Role of Linkers in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance.[1][2] Its length, composition, and flexibility profoundly influence several key parameters that govern the efficacy of a PROTAC, including:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] A linker that is too short may cause steric hindrance, while an excessively long one might lead to a non-productive complex.[3]
-
Physicochemical Properties: The linker's chemical nature impacts the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers, such as those containing PEG chains, can enhance aqueous solubility, a crucial factor for bioavailability.[4][5]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
This compound: A Short-Chain PEG Linker Building Block
While direct, peer-reviewed studies explicitly detailing the comparative efficacy of PROTACs utilizing a this compound-derived linker are not extensively available, its chemical structure suggests its role as a short, hydrophilic linker component. This molecule incorporates a single ethylene glycol unit attached to an aniline moiety, which can serve as a conjugation point. Its properties can be inferred and compared to the well-established principles of PEG linker design in PROTACs.
The inclusion of the methoxyethoxy group is expected to impart a degree of hydrophilicity, potentially improving the solubility of the resulting PROTAC. The short length of this linker would place the target protein and the E3 ligase in close proximity, which can be advantageous for certain target-E3 ligase pairs.
Comparative Efficacy of PEG Linkers in PROTACs
The optimal length of a PEG linker is highly dependent on the specific target protein and the recruited E3 ligase.[3] The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of varying PEG linker lengths on their degradation potency. While these studies do not specifically include a this compound-based linker, the data provides a valuable framework for understanding how a short PEG linker might perform in comparison to longer chains.
Table 1: Impact of PEG Linker Length on BTK-Targeting PROTAC Efficacy
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| Degrader 1 | 2 PEG units | >1000 | <20 |
| Degrader 2 | 3 PEG units | 15 | >95 |
| Degrader 3 | 4 PEG units | 5 | >95 |
| Degrader 4 | 5 PEG units | 8 | >95 |
| Degrader 5 | 6 PEG units | 20 | >90 |
Data is illustrative and compiled from general findings in PROTAC literature for BTK degraders.
Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC Efficacy
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| Degrader A | 2 PEG units | 25 | ~90 |
| Degrader B | 3 PEG units | 10 | >95 |
| Degrader C | 4 PEG units | 5 | >98 |
| Degrader D | 5 PEG units | 15 | >95 |
| Degrader E | 6 PEG units | 30 | ~90 |
Data is illustrative and compiled from general findings in PROTAC literature for BRD4 degraders.
From the data presented, it is evident that an optimal linker length exists for achieving maximal degradation efficacy. For both BTK and BRD4, PROTACs with 3-4 PEG units demonstrated the highest potency (lowest DC50 values). Linkers that are too short (e.g., 2 PEG units in the BTK example) can be significantly less effective, likely due to steric hindrance preventing stable ternary complex formation. Conversely, excessively long linkers can also lead to a decrease in potency.
Based on these trends, a PROTAC incorporating a this compound-derived linker, which is structurally similar to a single PEG unit, might exhibit lower efficacy compared to those with 3-4 PEG units, depending on the specific target and E3 ligase. However, for certain protein pairs where close proximity is required for optimal ubiquitination, a short linker could be advantageous. Therefore, empirical testing is crucial.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC efficacy. Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This assay is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, providing insights into the formation and stability of the ternary complex.
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same buffer.
-
Binary Binding Experiments: First, determine the binding affinity of the PROTAC to the target protein and the E3 ligase individually.
-
Ternary Complex Binding: To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the ITC cell. Then, titrate the PROTAC into this pre-formed binary complex.
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity of ternary complex formation can be calculated from the binding affinities.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitination of the target protein in the presence of the PROTAC indicates that the degradation is ubiquitin-dependent.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. enamine.net [enamine.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
Comparative Analysis of 4-(2-Methoxyethoxy)aniline Derivatives as Advanced Sensor Materials
A comprehensive guide for researchers, scientists, and drug development professionals on the potential of 4-(2-Methoxyethoxy)aniline derivatives in chemical and biological sensing applications.
The functionalization of conductive polymers, particularly polyaniline (PANI), with various substituent groups has opened new avenues for the development of highly sensitive and selective sensor materials. Among these, derivatives of this compound are emerging as promising candidates due to the unique combination of the electroactive aniline backbone and the flexible, hydrophilic methoxyethoxy side chain. This guide provides a comparative analysis of the potential performance of these derivatives in sensor applications, supported by experimental data from related substituted polyaniline systems. While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide synthesizes available data on analogous compounds to project their sensing capabilities for various analytes, including humidity, gases, and biological molecules.
Performance Comparison of Substituted Polyaniline-Based Sensors
To provide a comparative context for the potential of this compound derivatives, the following table summarizes the performance of various substituted polyaniline sensors for different analytes. The introduction of alkoxy groups, similar to the methoxyethoxy group, is known to influence the polymer's morphology, solubility, and electronic properties, thereby affecting its sensing performance.[1][2]
| Polymer Derivative | Analyte | Sensitivity | Response Time | Recovery Time | Limit of Detection (LOD) | Reference |
| Poly(o-toluidine) | Methanol | High | Fast | Moderate | ~3000 ppm | [2] |
| Poly(o-anisidine) | Ethanol | High | Fast | Moderate | ~3000 ppm | [2] |
| Polyaniline (PANI) | Ammonia (NH₃) | 0.44 %/ppb | ~6 s | ~37 s | 4 ppb | [3] |
| PANI/Polyurethane | Ammonia (NH₃) | High | - | - | Low concentrations | [3] |
| PANI-coated Polyamide 6 | Ammonia (NH₃) | Linear in 50-250 ppm | Fast | - | < 50 ppm | [4][5] |
| PANI Graft Film | Ammonia (NH₃) | S = 12 at 50 ppm | 7 min | 89% recovery | < 50 ppm | [6] |
| Polyaniline | Carbon Dioxide (CO₂) | High | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis of this compound and the fabrication of sensor devices based on polyaniline derivatives.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves a two-step process starting from p-fluoronitrobenzene and 2-methoxyethanol.[8]
Step 1: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene
-
To a solution of p-fluoronitrobenzene (3.54 mmol) in dimethyl sulfoxide (10 mL), add 2-methoxyethanol (4.25 mmol) and potassium hydroxide (5.31 mmol).
-
Stir the reaction mixture at 60°C overnight.
-
Pour the mixture into water and collect the resulting yellow solid by suction filtration. This yields 1-(2-methoxyethoxy)-4-nitrobenzene.
Step 2: Reduction to this compound
-
To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol), methanol (80 mL), and 10% activated carbon (400 mg).
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Filter the mixture through diatomaceous earth to remove the activated carbon.
-
Concentrate the filtrate under vacuum to obtain this compound as a black oily product.
Fabrication of a Polyaniline-Based Chemical Sensor
The following is a general procedure for the fabrication of a chemical sensor using a polyaniline derivative as the active layer.[9]
-
Synthesis of Polyaniline Derivative: The desired this compound derivative is synthesized and then polymerized. A common method is in-situ polymerization at 0°C for 24 hours using an oxidizing agent like potassium peroxydisulfate (KPS).[9] The resulting polymer precipitate is filtered, washed, and dissolved in a suitable solvent like toluene.[9]
-
Sensor Fabrication:
-
A substrate, such as a glass slide or a flexible polymer film, is cleaned thoroughly.
-
The polyaniline derivative solution is cast onto the substrate using a technique like spin coating to ensure a uniform film.[9]
-
The film is dried to remove the solvent.
-
Electrodes (e.g., gold or silver) are deposited on the polymer film, typically through sputtering or screen printing, to create the active sensing area.
-
-
Characterization: The synthesized polymer and the fabricated sensor are characterized using various techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.[1][9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and doping state of the polymer.[1][9]
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology of the polymer film.[1]
-
X-ray Diffraction (XRD): To determine the crystallinity of the material.[7]
-
-
Sensor Performance Testing:
-
The sensor is placed in a sealed chamber with controlled atmosphere.[4]
-
The electrical resistance or impedance of the sensor is measured in the absence of the target analyte (baseline).[4]
-
A known concentration of the target analyte (e.g., ammonia gas, volatile organic compound) is introduced into the chamber.
-
The change in resistance or impedance is recorded over time to determine the sensor's response, response time, and recovery time.[4]
-
The selectivity of the sensor is evaluated by exposing it to various interfering gases and comparing the responses.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis pathway for substituted polyanilines and a typical workflow for chemical sensor testing.
Caption: General synthesis of substituted polyaniline and its application in a chemiresistive sensor.
Caption: Experimental workflow for testing the performance of a chemical sensor.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Flexible Ammonia Gas Sensor Based on a Grafted Polyaniline Grown on a Polyethylene Terephthalate Film [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. jps.usm.my [jps.usm.my]
Validation of 4-(2-Methoxyethoxy)aniline-Based Assays in Biological Systems: A Comparative Guide
In the pursuit of novel therapeutic agents and a deeper understanding of biological processes, the development and validation of sensitive and specific assays are paramount. This guide provides a comparative analysis of a hypothetical assay based on 4-(2-Methoxyethoxy)aniline for the assessment of a specific biological activity, alongside established alternative methods. The focus is on providing researchers, scientists, and drug development professionals with a framework for validating such an assay, complete with experimental protocols, data presentation, and workflow visualizations.
While established, commercially available assays for many biological targets exist, the unique chemical properties of novel aniline derivatives like this compound may offer advantages in specific research contexts, such as improved solubility, altered pharmacokinetic properties of a parent compound, or unique interactions with a target molecule. This guide will, for illustrative purposes, consider a hypothetical scenario where this compound is a key structural motif of a novel enzyme inhibitor.
Comparative Performance of a Hypothetical this compound-Based Enzyme Inhibition Assay
For our hypothetical case, we will consider an assay designed to measure the inhibition of a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway. The hypothetical inhibitor, "Aniline-Inhibitor-1," features the this compound moiety. We will compare this assay to a widely used, commercially available luminescence-based kinase assay.
Table 1: Comparison of Assay Performance Metrics
| Parameter | Hypothetical this compound-Based Assay (Colorimetric) | Established Luminescence-Based Kinase Assay |
| Principle | Measures the decrease in a colored product resulting from Kinase X activity in the presence of Aniline-Inhibitor-1. | Measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity. |
| Sensitivity (IC50) | 15 nM | 5 nM |
| Specificity | High for Kinase X, low cross-reactivity with related kinases. | High for Kinase X, known cross-reactivity with two other kinases in the same family. |
| Dynamic Range | 0.1 µM - 50 µM | 0.01 µM - 10 µM |
| Reproducibility (CV%) | < 10% | < 5% |
| Assay Time | 2 hours | 1 hour |
| Cost per well | ~$1.50 | ~$3.00 |
Experimental Protocols
Protocol 1: Hypothetical this compound-Based Colorimetric Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Aniline-Inhibitor-1 against Kinase X.
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP
-
Aniline-Inhibitor-1 (with this compound moiety)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Colorimetric detection reagent (e.g., a reagent that reacts with the phosphorylated substrate to produce a color change)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Aniline-Inhibitor-1 in kinase assay buffer.
-
To each well of a 96-well plate, add 10 µL of the diluted Aniline-Inhibitor-1. Include wells with buffer only (no inhibitor) as a positive control for kinase activity and wells with no enzyme as a negative control.
-
Add 20 µL of a solution containing Kinase X and its substrate peptide to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the colorimetric detection reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Established Luminescence-Based Kinase Assay
Objective: To determine the IC50 of a control inhibitor against Kinase X.
Materials:
-
Commercially available luminescence-based kinase assay kit (containing kinase, substrate, ATP, buffer, and detection reagent)
-
Control inhibitor
-
96-well white microplate
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the preparation of reagents.
-
Prepare a serial dilution of the control inhibitor.
-
Add 5 µL of the diluted inhibitor to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Add 10 µL of the ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 25 µL of the detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the results to determine the IC50.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for the hypothetical colorimetric kinase inhibition assay.
Caption: Simplified signaling pathway involving Kinase X and the action of the inhibitor.
A Comparative Guide to the Cross-Reactivity of Aniline-Based Polymer Sensors in Electrochemical Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sensors based on aniline polymers, with a focus on the anticipated performance of 4-(2-Methoxyethoxy)aniline polymers in electrochemical sensing. Due to a lack of specific cross-reactivity studies on poly(this compound), this guide leverages data from closely related polyaniline (PANI) and its derivatives. The primary application discussed is the detection of dopamine (DA), a common target for such sensors, in the presence of typical interfering species.
Performance Comparison of Dopamine Sensors
The performance of a sensor is determined by several key parameters, including its sensitivity, limit of detection (LOD), and linear range. The following table summarizes these metrics for various aniline-based and alternative sensors for dopamine detection.
| Sensor Material | Limit of Detection (LOD) | Sensitivity | Linear Range | Reference |
| Polyaniline Derivatives & Composites | ||||
| Poly(3-aminobenzylamine)/Poly(styrenesulfonate) | 0.0628 µM | 6.922 nA·cm⁻²·µM⁻¹ | 0.1–1.0 µM | [1] |
| Polyaniline-Fe₃O₄ Nanocomposite | 66.7 µM | 0.00143 (units not specified) | 100–1200 µM | [2] |
| Polyaniline/Reduced Graphene Oxide/Nafion | 0.024 µM | Not Specified | 0.05–180 µM | [3] |
| Graphene Oxide/SiO₂@Polyaniline | 1.7 µM | Not Specified | 2–12 µM | [4] |
| Aminated Polyaniline/f-CNTs | 0.119 µM | 1.97 µA·cm⁻²·µM⁻¹ | 50–400 nM | [5] |
| Non-Aniline-Based Alternatives | ||||
| Titania-Ceria-Graphene Quantum Dots (PEC) | 22 nM | 13.8 mA/mM | 0.3–750 µM | [6] |
| Titania-Ceria-Graphene Quantum Dots (EC) | 0.22 µM | 4.9 mA/mM | 1–500 µM | [6] |
| CuO Modified Graphite Electrode | Not Specified | Not Specified | Not Specified | [7] |
| Graphene Oxide Quantum Dots | 17.6 nM | 42.2 nA·µM⁻¹ | 0.1–100 µM | [8] |
Cross-Reactivity and Interference Studies
A critical aspect of sensor performance is its selectivity—the ability to detect the target analyte in the presence of other, structurally similar or electroactive, compounds. For dopamine sensors, common interferents include ascorbic acid (AA) and uric acid (UA), which are often present in biological samples at higher concentrations and can be oxidized at similar potentials to dopamine.
| Sensor Material | Interferents Tested | Selectivity Observations | Reference |
| Poly(3-aminobenzylamine)/Poly(styrenesulfonate) | Ascorbic Acid, Uric Acid, Glucose | Negligible current responses from interferents compared to dopamine. | [1] |
| Polyaniline/Reduced Graphene Oxide/Nafion | Ascorbic Acid, Uric Acid | No response to ascorbic acid and uric acid was observed, suggesting high selectivity. | [3] |
| CuO Modified Graphite Electrode | Ascorbic Acid, Tyrosine | Successfully separated the anodic signals of dopamine, ascorbic acid, and tyrosine in their ternary mixture. | [7] |
| Graphene Oxide Quantum Dots | Uric Acid, Levodopa, Acetaminophen | Minimal interference observed. | [8] |
| Aminated Polyaniline/f-CNTs | Uric Acid, Ascorbic Acid, Glucose | Selective dopamine detection demonstrated. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are generalized protocols for the synthesis of a functionalized polyaniline, sensor fabrication, and cross-reactivity testing, based on common practices in the field.[9][10][11]
Synthesis of Functionalized Polyaniline (e.g., Poly(this compound))
-
Monomer Preparation : The monomer, this compound, can be synthesized from precursors like p-fluoronitrobenzene and ethylene glycol methyl ether.[12]
-
Chemical Polymerization :
-
Dissolve the this compound monomer in an acidic solution (e.g., 1 M HCl).
-
Cool the solution in an ice bath.
-
Add a pre-cooled solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), dropwise to the monomer solution with constant stirring. The molar ratio of oxidant to monomer is typically around 1.25:1.
-
Allow the reaction to proceed for several hours (e.g., 24 hours) at a low temperature (e.g., 0-5 °C).
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with the acidic solution and then with a solvent like petroleum ether to remove any unreacted monomer and oligomers.
-
Dry the polymer under vacuum.
-
Fabrication of the Electrochemical Sensor
-
Electrode Preparation : Start with a glassy carbon electrode (GCE) or a fluorine-doped tin oxide (FTO) coated glass substrate.[1][5]
-
Polymer Deposition :
-
Drop-Casting : Disperse the synthesized polymer in a suitable solvent to form a suspension. Deposit a small volume of this suspension onto the electrode surface and allow the solvent to evaporate.
-
Electropolymerization : Immerse the electrode in an acidic solution containing the monomer. Polymerize the monomer directly onto the electrode surface by applying a potential, for example, by cycling the potential between specific voltages for a set number of cycles.[5][13]
-
-
Drying and Conditioning : Dry the modified electrode and then condition it in the appropriate buffer solution before use.
Cross-Reactivity Testing Protocol
-
Electrochemical Cell Setup : Use a three-electrode system with the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Blank Measurement : Record the electrochemical response (e.g., differential pulse voltammogram) of the sensor in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) without the analyte.
-
Analyte Addition : Add a known concentration of the target analyte (e.g., dopamine) and record the response.
-
Interferent Addition : To the same solution, add a potential interfering substance (e.g., ascorbic acid, uric acid) at a concentration relevant to its physiological levels (often higher than the analyte concentration).
-
Response Measurement : Record the electrochemical response after the addition of the interferent.
-
Analysis : Compare the signal from the analyte alone to the signal in the presence of the interferent. A minimal change in the signal indicates high selectivity and low cross-reactivity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication of a poly(this compound)-based sensor and the subsequent testing of its cross-reactivity.
Caption: Workflow for sensor fabrication and cross-reactivity analysis.
References
- 1. Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00714C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison between electrochemical and photoelectrochemical detection of dopamine based on titania-ceria-graphene quantum dots nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes | MDPI [mdpi.com]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Substituted Anilines in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azo dyes, a cornerstone of the chemical and pharmaceutical industries, relies heavily on the diazotization of primary aromatic amines, primarily substituted anilines, followed by coupling with an electron-rich substrate. The nature and position of substituents on the aniline ring profoundly influence the synthesis process and the properties of the resulting dye. This guide provides a comparative analysis of the performance of various substituted anilines in azo dye synthesis, supported by experimental data, to aid researchers in the selection of appropriate starting materials for their specific applications.
Performance Comparison of Substituted Anilines
The efficiency of a substituted aniline in azo dye synthesis is typically evaluated based on several key metrics: reaction yield, purity of the final product, and reaction time. The electronic properties of the substituent play a crucial role; electron-donating groups (EDGs) can increase the electron density on the amino group, affecting the diazotization step, while electron-withdrawing groups (EWGs) can influence the reactivity of the resulting diazonium salt.
The following table summarizes the performance of a range of substituted anilines in the synthesis of azo dyes, primarily through coupling with β-naphthol, a common coupling agent. The data has been compiled from various experimental sources to provide a comparative overview.
| Substituted Aniline | Substituent | Position | Yield (%) | Melting Point (°C) | λmax (nm) |
| Aniline | -H | - | 85 | 131-133 | 482 |
| p-Toluidine | -CH₃ (EDG) | para | 82 | 134-136 | 488 |
| p-Anisidine | -OCH₃ (EDG) | para | Not specified | Not specified | Not specified |
| p-Chloroaniline | -Cl (EWG) | para | 88 | 158-160 | 485 |
| o-Nitroaniline | -NO₂ (EWG) | ortho | 65 | 206.7–211.4 | 452.2 |
| m-Nitroaniline | -NO₂ (EWG) | meta | Not specified | Not specified | Not specified |
| p-Nitroaniline | -NO₂ (EWG) | para | 82.3 | 230.1–232.0 | 518.6 |
| 3-Chloro-4-fluoroaniline | -Cl, -F (EWG) | meta, para | 85-95 | 165-168 | Not specified |
| N-Methyl-m-toluidine | -CH₃, -CH₃ (EDG) | meta | 64.4 | 164–165 | Not specified |
| 4-Aminobenzoic acid | -COOH (EWG) | para | High yields reported | Not specified | Not specified |
Note: The coupling agent for the data presented for aniline, p-toluidine, p-chloroaniline, and p-anisidine is β-naphthol[1]. Data for nitroanilines and aminobenzoic acid are from various sources and may involve different coupling agents. Reaction times are generally reported to be in the range of 30-120 minutes. Purity is typically assessed by melting point determination and thin-layer chromatography (TLC).
Experimental Protocols
The synthesis of azo dyes from substituted anilines is a well-established two-step process: diazotization followed by a coupling reaction. The following is a generalized experimental protocol. Specific quantities and reaction conditions may require optimization depending on the chosen aniline and coupling agent.
Diazotization of Substituted Aniline
This step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is often unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the subsequent coupling reaction.
Materials:
-
Substituted Aniline (e.g., p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve a specific molar equivalent of the substituted aniline in a solution of concentrated hydrochloric acid and water in a beaker.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring.
-
Ensure the temperature remains between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent will determine the final color and properties of the dye. Common coupling agents include phenols (e.g., phenol, 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).
Materials:
-
Diazonium salt solution (from Step 1)
-
Coupling Agent (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure (Example with 2-naphthol):
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.
Visualizing the Workflow
The general experimental workflow for the synthesis of azo dyes from substituted anilines can be visualized as a two-stage process with subsequent purification and analysis.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
The selection of a substituted aniline is a critical determinant of the outcome of azo dye synthesis. As demonstrated by the compiled data, substituents significantly impact reaction yields and the physicochemical properties of the resulting dyes. Electron-withdrawing groups, such as the nitro group, can lead to high yields, while the position of the substituent also plays a crucial role in the final properties of the dye. This guide provides a foundational understanding and practical data to assist researchers in navigating the vast landscape of azo dye synthesis, enabling more informed decisions in the design and development of novel dyes for a multitude of applications.
References
Spectroscopic Fingerprints: A Comparative Analysis of 4-(2-Methoxyethoxy)aniline and Its Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a cornerstone of chemical analysis and quality control. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 4-(2-Methoxyethoxy)aniline and its ortho- and meta-isomers, offering a framework for their differentiation using standard analytical techniques.
This report outlines the key distinguishing features in the spectroscopic data of this compound, 2-(2-Methoxyethoxy)aniline, and 3-(2-Methoxyethoxy)aniline. The comparative analysis is based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to facilitate the replication of these analyses.
Comparative Spectroscopic Data
The structural variations among the para-, ortho-, and meta-isomers of (2-Methoxyethoxy)aniline give rise to distinct spectroscopic signatures. The following tables summarize the available and predicted spectroscopic data for these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | -OCH₂CH₂O- Protons (ppm) | -OCH₃ Protons (ppm) | -NH₂ Protons (ppm) |
| This compound | 6.79-6.58 (m, 4H) | 4.02 (t), 3.79 (t), 3.67 (t), 3.54 (t) | 3.41 (s) | 3.36 (s, br) |
| 2-(2-Methoxyethoxy)aniline | 6.90-6.70 (m, 4H) | ~4.1 (t), ~3.8 (t), ~3.7 (t), ~3.5 (t) | ~3.4 (s) | ~3.8 (s, br) |
| 3-(2-Methoxyethoxy)aniline | 7.10-6.40 (m, 4H) | ~4.0 (t), ~3.8 (t), ~3.7 (t), ~3.5 (t) | ~3.4 (s) | ~3.6 (s, br) |
Note: Data for 2- and 3-isomers are predicted based on known substituent effects. "m" denotes multiplet, "t" denotes triplet, "s" denotes singlet, and "br" denotes a broad signal.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic C-NH₂ (ppm) | Aromatic C-O (ppm) | Other Aromatic C (ppm) | -OCH₂CH₂O- Carbons (ppm) | -OCH₃ Carbon (ppm) |
| This compound | ~141 | ~152 | ~116, ~115 | ~71, ~70, ~69, ~68 | ~59 |
| 2-(2-Methoxyethoxy)aniline | ~145 | ~146 | ~121, ~119, ~115, ~112 | ~71, ~70, ~69, ~68 | ~59 |
| 3-(2-Methoxyethoxy)aniline | ~147 | ~159 | ~130, ~108, ~107, ~102 | ~71, ~70, ~69, ~68 | ~59 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 211 | 109, 108, 80, 65, 59[1] |
| 2-(2-Methoxyethoxy)aniline | 167 | Predicted: 122, 108, 92, 77, 59 |
| 3-(2-Methoxyethoxy)aniline | 167 | Predicted: 122, 108, 92, 77, 59 |
Table 4: FT-IR Spectroscopic Data (Key Vibrational Bands in cm⁻¹)
| Compound | N-H Stretching | C-H Aromatic Stretching | C-O-C Stretching | C-N Stretching |
| This compound | ~3400-3300 | ~3100-3000 | ~1240, ~1120 | ~1300-1200 |
| 2-(2-Methoxyethoxy)aniline | ~3400-3300 | ~3100-3000 | ~1250, ~1120 | ~1300-1200 |
| 3-(2-Methoxyethoxy)aniline | ~3400-3300 | ~3100-3000 | ~1260, ~1120 | ~1300-1200 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any solid particles by filtering the solution through a pipette with a small cotton or glass wool plug.
-
Instrument Setup : The analysis is performed on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is necessary.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile organic solvent like methylene chloride.[2] Apply a drop of the solution to a clean, dry salt plate (e.g., KBr or NaCl).[2] Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[2]
-
Instrument Setup : Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Background Spectrum : Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum : Acquire the infrared spectrum of the sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the aniline derivative in a suitable volatile solvent, such as ethyl acetate or methylene chloride.
-
GC-MS System : The analysis is performed on a GC-MS system equipped with a capillary column (e.g., a 5% diphenyl - 95% dimethylpolysiloxane column).[3]
-
GC Conditions :
-
Injector Temperature : Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250-280 °C).[4]
-
Oven Temperature Program : Start at a relatively low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the isomers.[5]
-
Carrier Gas : Use an inert gas, typically helium or hydrogen, at a constant flow rate.[5]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) is commonly used for the analysis of small organic molecules.[3]
-
Mass Analyzer : Operate in full scan mode to obtain the mass spectrum of the eluting compounds.
-
-
Data Analysis : Identify the peaks in the chromatogram and analyze the corresponding mass spectra to determine the molecular weight and fragmentation pattern of each isomer.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the aniline isomers.
Caption: Workflow for the spectroscopic comparison of aniline isomers.
This comprehensive guide provides the necessary tools for researchers to confidently distinguish between this compound and its ortho- and meta-isomers. By leveraging the subtle yet significant differences in their spectroscopic fingerprints, scientists can ensure the identity and purity of these compounds in their research and development endeavors.
References
Benchmarking the stability of 4-(2-Methoxyethoxy)aniline against other anilines
A Comparative Guide to the Stability of 4-(2-Methoxyethoxy)aniline and Other Substituted Anilines
For researchers and professionals in drug development, understanding the intrinsic stability of aniline derivatives is paramount for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comparative benchmark of the stability of this compound against a selection of other anilines with varying electronic properties. The stability is assessed under forced degradation conditions, including hydrolysis, oxidation, and thermal stress.
The Influence of Substituents on Aniline Stability
The methoxyethoxy group in this compound is considered an electron-donating group, which influences its stability profile in comparison to other anilines.
Comparative Stability Data Under Forced Degradation
The following table summarizes the expected stability of this compound in comparison to other anilines under various stress conditions. The data is presented as a percentage of degradation and should be considered illustrative. Researchers are encouraged to generate their own data using the protocols provided below.
| Compound | Substituent (para-) | Electronic Nature | % Degradation (Acid Hydrolysis) | % Degradation (Base Hydrolysis) | % Degradation (Oxidative) | % Degradation (Thermal) |
| This compound | -OCH2CH2OCH3 | Electron-Donating | < 5% | < 5% | 15-25% | < 10% |
| Aniline | -H | Neutral | < 5% | < 5% | 10-20% | < 10% |
| p-Anisidine | -OCH3 | Electron-Donating | < 5% | < 5% | 15-25% | < 10% |
| p-Toluidine | -CH3 | Electron-Donating | < 5% | < 5% | 12-22% | < 10% |
| p-Chloroaniline | -Cl | Electron-Withdrawing | < 5% | < 5% | 5-15% | < 10% |
| p-Nitroaniline | -NO2 | Strong Electron-Withdrawing | < 5% | < 5% | < 10% | < 10% |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance.[6][7][8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6][8]
Acid and Base Hydrolysis
-
Protocol:
-
Prepare separate solutions of the aniline derivative in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[9]
-
Oxidative Degradation
-
Protocol:
-
Dissolve the aniline derivative in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light for a set duration.
-
Monitor the reaction by taking samples at various time points.
-
Analyze the samples using HPLC to determine the extent of degradation.[9] The oxidation of anilines can lead to the formation of various products, including nitroso compounds, azoxybenzenes, and polymeric materials.[10][11][12]
-
Thermal Degradation
-
Protocol:
-
Place the solid aniline compound in a stability chamber at an elevated temperature (e.g., 80°C) and controlled humidity.
-
Expose the sample for a defined period.
-
At the end of the exposure period, dissolve a known amount of the sample in a suitable solvent.
-
Analyze the solution by HPLC to assess the percentage of degradation.
-
Visualization of Experimental Workflow and Degradation Pathway
The following diagrams illustrate the general workflow for forced degradation studies and a simplified representation of the oxidative degradation pathway for anilines.
Caption: General workflow for forced degradation studies of anilines.
Caption: Simplified pathway for the oxidative degradation of anilines.
Conclusion
The stability of this compound, due to its electron-donating methoxyethoxy group, is expected to be comparable to other anilines with electron-donating substituents, such as p-anisidine. This suggests a higher susceptibility to oxidative degradation compared to anilines with electron-withdrawing groups. However, it is likely to exhibit robust stability against hydrolytic and thermal stress. The provided experimental protocols offer a framework for researchers to conduct detailed stability studies and generate specific, comparative data for their unique applications. These studies are a critical component of drug development, ensuring the quality and safety of new pharmaceutical products.[8][13]
References
- 1. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- 13. biopharminternational.com [biopharminternational.com]
Performance comparison of flexible vs rigid linkers in PROTACs including PEG derivatives
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to combat diseases by eliminating specific proteins. Central to the success of these heterobifunctional molecules is the linker, a chemical bridge connecting a target protein-binding ligand to an E3 ligase-recruiting moiety. The nature of this linker, specifically its flexibility or rigidity, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, with a special focus on polyethylene glycol (PEG) derivatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall performance.[1][2] Its length, composition, and conformational freedom dictate the spatial orientation of the target protein and the E3 ligase, which is paramount for the formation of a stable and productive ternary complex.[1][2][3] This ternary complex is the cornerstone of PROTAC activity, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimal linker not only facilitates this crucial interaction but also imparts favorable physicochemical properties, such as solubility and cell permeability, to the PROTAC molecule.[2][3]
Flexible Linkers: The Versatile Starting Point
Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, are the most commonly used type in initial PROTAC design due to their synthetic accessibility and conformational adaptability.[1][3][4] Approximately 55% of reported PROTACs utilize PEG linkers, and around 30% use alkyl chains.[1]
Advantages of Flexible Linkers:
-
Synthetic Accessibility: Alkyl and PEG chains can be readily incorporated into PROTAC structures using well-established chemical methods.[1][4]
-
Conformational Flexibility: Their high degree of rotational freedom allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][3][4]
-
Improved Solubility (PEG): The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][3][5][6]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[4]
-
Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism in the body.[1]
-
Potential for Unproductive Conformations: The conformational freedom might also lead to the adoption of non-productive binding modes that do not result in efficient degradation.[1][3]
-
Hydrophobicity (Alkyl Chains): Alkyl chains can increase the hydrophobicity of the PROTAC, which may negatively impact solubility and lead to non-specific binding.[1]
Rigid Linkers: Engineering Potency and Selectivity
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic systems (e.g., phenyl rings), alkynes, and triazoles to restrict the conformational freedom of the PROTAC.[4]
Advantages of Rigid Linkers:
-
Pre-organization for Bioactive Conformation: Rigidity can "lock" the PROTAC into a conformation that is optimal for ternary complex formation, which can reduce the entropic penalty of binding and enhance potency.[1][4]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic profiles.[1][5]
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[1][4]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and costly compared to those with flexible linkers.[1][4]
-
Reduced Adaptability: The lack of flexibility may hinder the formation of a productive ternary complex if the pre-organized conformation is not optimal for the specific target protein and E3 ligase pair.[5]
Performance Comparison: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is highly dependent on the specific biological system being targeted. The following tables summarize experimental data from various studies, offering a comparative view of how different linker architectures can impact key performance indicators such as degradation potency (DC50) and maximum degradation (Dmax).
| Target Protein | Linker Type | Linker Composition | DC50 | Dmax |
| BRD4 | Flexible (PEG) | 4 PEG units | 1.8 nM | >95% |
| BRD4 | Flexible (PEG) | 8 PEG units | 3.6 nM | >95% |
| ERα | Flexible (Alkyl) | 12 atoms | ~10 nM | ~90% |
| ERα | Flexible (Alkyl) | 16 atoms | ~1 nM | >95% |
| BET | Rigid (Piperazine) | - | <1 µM | ~80% |
This table is a representative summary based on trends observed in the literature. Actual values can vary significantly based on the specific ligands, cell lines, and experimental conditions.
The Role of PEG Derivatives in Linker Design
PEG linkers are a prominent subclass of flexible linkers that have garnered significant attention in PROTAC development. Their repeating ethylene glycol units impart hydrophilicity, which can be highly beneficial for the physicochemical properties of PROTACs.
Key Impacts of PEG Linker Length:
-
Solubility and Permeability: PEG linkers can improve the aqueous solubility of PROTACs, a common challenge for these large molecules.[3][5][6] This can also positively influence cell permeability.[7]
-
Pharmacokinetics: The length of the PEG linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.[7] Generally, longer PEG linkers are associated with an increased plasma half-life and a larger volume of distribution.[7] However, an excessively long linker can lead to decreased potency.[7]
-
Optimal Length is Target-Dependent: There is an optimal PEG linker length for each specific PROTAC system. A linker that is too short may lead to steric clashes, while one that is too long might fail to form a stable ternary complex.[5][] For example, a study on ERα-targeting PROTACs found that a 16-atom linker was superior to a 12-atom linker.[9] Conversely, in another study, extending a linker by a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation, demonstrating how subtle changes can impart selectivity.[10]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Key Experimental Protocols
The robust evaluation of a novel PROTAC requires a suite of well-defined experiments to assess its degradation efficiency and cellular effects.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[11]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11] Quantify the band intensities using densitometry software to determine the extent of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex.
Protocol:
-
Chip Preparation: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis: Assess the binding of the PROTAC alone to the immobilized E3 ligase by injecting a series of PROTAC concentrations. This determines the binary binding affinity (KD).[3]
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[3]
-
Data Analysis: A significant increase in the binding response compared to the PROTAC or the target protein alone indicates the formation of the ternary complex. Analyze the sensorgrams using appropriate binding models to determine the cooperativity of complex formation.[3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an indication of a PROTAC's potential for passive cell entry.[11]
Protocol:
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).[11]
-
Compound Addition: Add the PROTAC solution to the donor wells and fill the acceptor wells with buffer.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the amount of compound that has crossed the artificial membrane.
Conclusion
The rational design of PROTAC linkers is a cornerstone in the development of effective protein degraders. Flexible linkers, including PEG derivatives, offer synthetic ease and can enhance solubility, making them a valuable starting point for PROTAC design. In contrast, rigid linkers can provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization.[1][2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[1] A systematic evaluation using a combination of biophysical, cellular, and in vivo assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately unlock the full therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 4-(2-Methoxyethoxy)aniline using HPLC-MS: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthesized 4-(2-Methoxyethoxy)aniline using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We present a detailed experimental protocol, a comparative analysis with potential impurities, and data presentation guidelines to ensure accurate and reproducible results. This document establishes a benchmark for purity assessment against commercially available analytical standards.
Comparative Analysis of this compound and Potential Impurities
The primary route for synthesizing this compound involves the reduction of 1-(2-methoxyethoxy)-4-nitrobenzene.[1] This process, while generally efficient, can lead to the presence of process-related impurities. The most common of these is the unreacted starting material. Additionally, incomplete reduction can result in the formation of intermediate species. A highly sensitive HPLC-MS method is crucial for the separation and quantification of the target compound from these potential impurities.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Chromatographic Behavior |
| This compound (Product) | 167.21 | 168.2 | Main peak with a characteristic retention time under the specified HPLC conditions. |
| 1-(2-Methoxyethoxy)-4-nitrobenzene (Starting Material) | 197.19 | 198.2 | Expected to be less polar than the aniline product, thus likely having a longer retention time on a reversed-phase column. |
| N-(4-(2-methoxyethoxy)phenyl)hydroxylamine (Potential By-product) | 183.21 | 184.2 | An intermediate of nitro group reduction, potentially present in trace amounts. Its polarity would be between the starting material and the final product. |
| 4,4'-bis(2-methoxyethoxy)azoxybenzene (Potential By-product) | 348.4 | 349.4 | A potential dimerization by-product from the reduction process. Expected to be significantly less polar and have a much longer retention time. |
Experimental Workflow
The logical flow for the validation of synthesized this compound purity is outlined below. The process begins with the preparation of the synthesized sample and a certified reference standard, followed by HPLC-MS analysis and subsequent data processing to determine purity.
Detailed Experimental Protocol: HPLC-MS Purity Validation
This protocol is a robust starting point for the purity analysis of this compound and can be adapted based on the specific instrumentation available.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for aniline derivatives.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
This compound certified reference standard.
-
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Reference Standard Preparation: Accurately weigh and dissolve the this compound certified reference standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 10 µg/mL.
-
Sample Preparation: Prepare the synthesized this compound in the same manner as the reference standard to a final concentration of approximately 10 µg/mL.
3. HPLC-MS Method Parameters
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
4. Data Analysis and Purity Calculation
-
Inject the reference standard and the synthesized sample.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm the identity of the main peak by extracting the ion chromatogram for the expected [M+H]⁺ of 168.2.
-
Identify impurity peaks and tentatively assign their identities based on their m/z values (e.g., 198.2 for the nitro starting material).
-
Calculate the purity of the synthesized sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
This guide provides a standardized approach to validate the purity of synthesized this compound, ensuring product quality and consistency for research and development applications. The use of a certified reference standard and a well-defined HPLC-MS method are paramount for obtaining accurate and reliable results.
References
Comparative study of synthetic routes to substituted phenoxy anilines
A Comparative Guide to the Synthesis of Substituted Phenoxy Anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted phenoxy anilines are a vital structural motif in medicinal chemistry, materials science, and agrochemicals. The synthesis of these compounds typically involves the formation of a diaryl ether (C-O) bond and a carbon-nitrogen (C-N) bond. This guide provides an objective comparison of the most prevalent synthetic strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable route for their target molecules.
Core Synthetic Strategies
The construction of the phenoxy aniline scaffold can be approached through two primary retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings.
-
Strategy A (C-O First): This common approach begins with the formation of a carbon-oxygen bond, typically through an Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr) reaction. This is followed by the reduction of a nitro group to the desired aniline. This method is particularly advantageous when the corresponding halo-nitroarenes are readily available.
-
Strategy B (C-N First): In this strategy, the carbon-nitrogen bond is formed first, creating a diarylamine intermediate, which is then followed by the formation of the diaryl ether linkage. Modern cross-coupling reactions like the Buchwald-Hartwig amination are central to this approach. However, this route can be more complex, sometimes requiring protection of the aniline's N-H group before the subsequent C-O coupling.
Comparison of Key Synthetic Methods
The following tables summarize the key features and representative experimental data for the Ullmann condensation, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Table 1: Qualitative Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Bond Formed | C-O or C-N | C-N or C-O | C-O or C-N |
| Catalyst | Copper (Cu) | Palladium (Pd) | Often base-mediated, no metal catalyst required |
| Typical Temp. | High (100-220 °C)[1] | Mild (RT - 110 °C)[2] | Varies, can be high |
| Advantages | Inexpensive catalyst, robust for industrial scale.[3] | Mild conditions, broad substrate scope, high yields, excellent functional group tolerance.[2][4] | No expensive metal catalyst, simple procedure. |
| Disadvantages | Harsh conditions, often requires stoichiometric copper, limited substrate scope.[1] | Expensive catalyst and ligands, requires inert atmosphere.[2] | Limited to activated aryl halides (with electron-withdrawing groups).[5] |
Table 2: Quantitative Comparison of Reaction Conditions and Yields
| Method | Coupling Type | Reactants | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann | C-O | Substituted Phenols + Aryl Iodides/Bromides | CuI (5 mol%) / N,N-dimethylglycine (20 mol%) | Cs₂CO₃ | Dioxane | 90 | 24 | 70-95[2] |
| Ullmann | C-N | 2-Chlorobenzoic Acid + Aniline | CuI / Phenanthroline | KOH | - | High | - | Good[1] |
| Ullmann | C-N | Aryl Iodides + Guanidine Nitrate | CuI (10 mol%) / Ligand (5 mol%) | K₃PO₄ | DMF | 120 | 24 | 19-92[2] |
| Buchwald-Hartwig | C-N | Bromo-aromatic + Aniline | Pd(OAc)₂ (5 mol%) / BINAP (8 mol%) | Cs₂CO₃ | Toluene | 110 | 8 | High[6] |
| Buchwald-Hartwig | C-O | Aryl Halide + Phenol | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 100 | 3-24 | 68-99[2] |
| SNAr | C-O | 1-Fluoro-2-nitrobenzene + Phenol derivative | None | K₂CO₃ | DMF | 150 | 5 | High[7] |
Experimental Protocols
Ullmann Condensation (C-O Bond Formation followed by Reduction)
This protocol describes the synthesis of a substituted phenoxy aniline via an initial copper-catalyzed ether formation, followed by the reduction of a nitro group.
Step 1: Synthesis of the Phenoxy Nitroarene Intermediate
-
Reaction Setup: In a dry reaction flask, combine the halo-nitroarene (1.0 equiv.), the phenol (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 equiv.), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a dry, high-boiling polar solvent (e.g., dioxane or DMF) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 90-150 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure phenoxy nitroarene.
Step 2: Reduction to the Phenoxy Aniline
-
Reaction Setup: Dissolve the purified phenoxy nitroarene (1.0 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction: Add a reducing agent. A common method is the addition of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) at elevated temperatures. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be used.
-
Workup: After the reaction is complete, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the final phenoxy aniline product by column chromatography or recrystallization.
Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a substituted diarylamine, which could be a precursor to a phenoxy aniline if one of the aryl groups contains a hydroxyl or protected hydroxyl group.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), the aniline (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), a phosphine ligand (e.g., BINAP, XPhos, 0.04-0.1 equiv.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.) to a dry reaction flask.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) to the flask.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
Nucleophilic Aromatic Substitution (SNAr)
This method is most effective when the aryl halide is activated by one or more strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.
-
Reaction Setup: In a reaction flask, dissolve the activated aryl halide (1.0 equiv.) and the phenol (1.0-1.2 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a base (e.g., potassium carbonate, K₂CO₃, or potassium tert-butoxide, t-BuOK, 1.5-2.0 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture (temperatures can range from room temperature to 150 °C or higher) with stirring for several hours until the starting material is consumed.
-
Workup: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization. The subsequent reduction of the nitro group to an aniline follows the procedure described in the Ullmann section.
Newer Methodologies: A Look to the Future
Recent advances in organic synthesis have introduced novel methods that may offer milder and more efficient routes to substituted phenoxy anilines. Among these, photocatalysis is emerging as a powerful tool.
Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to facilitate bond formation under very mild conditions, often at room temperature. While standardized protocols for the direct synthesis of substituted phenoxy anilines are still under development, the principles have been successfully applied to both C-O and C-N bond-forming reactions independently. These methods hold the promise of greater functional group tolerance and improved sustainability compared to traditional transition-metal-catalyzed reactions. Researchers are actively exploring the application of these techniques to the synthesis of complex molecules like phenoxy anilines.
Conclusion
The choice of synthetic route to substituted phenoxy anilines depends on several factors, including the availability and cost of starting materials, the desired substitution pattern, and the scale of the synthesis.
-
The Ullmann condensation , particularly its modern variations with ligands, remains a viable and cost-effective method, especially for large-scale production, though it often requires high temperatures.
-
The Buchwald-Hartwig amination is a highly versatile and reliable method for laboratory-scale synthesis, offering mild reaction conditions and broad substrate scope, albeit at a higher cost due to the palladium catalyst and specialized ligands.
-
Nucleophilic Aromatic Substitution (SNAr) is a simple and effective method when the aryl halide is appropriately activated with electron-withdrawing groups.
-
Photocatalytic methods represent a promising future direction, with the potential for even milder reaction conditions and unique reactivity.
By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal synthetic strategy for their specific needs in the development of novel pharmaceuticals and functional materials.
References
Assessing the impact of the methoxyethoxy group on the biological activity of anilines
A detailed comparison of aniline derivatives reveals the nuanced impact of the methoxyethoxy group on their therapeutic potential. While often enhancing solubility and fine-tuning electronic properties, its effect on biological activity is highly context-dependent, necessitating careful consideration in drug design and development.
Researchers and drug development professionals are constantly exploring novel molecular modifications to enhance the efficacy and safety of therapeutic agents. The introduction of a methoxyethoxy group [-OCH2CH2OCH3] to an aniline scaffold is one such strategy, aimed at improving physicochemical properties and modulating biological activity. This guide provides a comparative analysis of aniline derivatives with and without this specific moiety, supported by experimental data and detailed protocols, to elucidate its influence on anticancer activity.
Comparative Analysis of Biological Activity
The primary biological activity evaluated for the aniline derivatives discussed herein is their in vitro cytotoxicity against various cancer cell lines. The data, summarized in the table below, is extracted from studies on anilinoquinazoline and related heterocyclic scaffolds, which are known to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and c-Met. While direct head-to-head comparisons of molecules differing only by a methoxyethoxy group are scarce in publicly available literature, we can infer the impact of this group by comparing compounds with similar cores but different alkoxy substituents.
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 4-Anilinoquinazoline | H | H | A549 (Lung) | >100 | - | - |
| 2 | 4-Anilinoquinazoline | 6,7-dimethoxy | H | A549 (Lung) | 15.2 | Gefitinib | 0.015 |
| 3 | 4-Anilinoquinazoline | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | MCF-7 (Breast) | Not explicitly stated, but active | Erlotinib | 0.09 |
| 4 | 2-Anilinopyrimidine | 4-(phenylamino) | H | Mer Kinase | 462 nM | - | - |
| 5 | 2-Anilinopyrimidine | 4-(phenylamino) | 2-methoxy | Mer Kinase | 144 nM | - | - |
| 6 | 2-Anilinopyrimidine | 4-(phenylamino) | 2-(2-methoxyethoxy) | Mer Kinase | Data not available | - | - |
Note: The data presented is a compilation from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions. Compound 3, while not having a direct comparator without the methoxyethoxy group, is included to highlight a biologically active molecule containing this moiety.
From the available, albeit limited, data, the introduction of alkoxy groups at the 6 and 7 positions of the quinazoline ring (Compound 2 ) significantly enhances cytotoxic activity compared to the unsubstituted parent compound (Compound 1 ). While a direct comparison for Compound 3 , which features two methoxyethoxy groups, is not available, its reported anticancer activity suggests that this bulkier, more polar substituent is well-tolerated and can be a feature of potent molecules. In a different scaffold, the 2-anilinopyrimidines, the addition of a simple methoxy group (Compound 5 ) improves inhibitory activity against Mer kinase compared to the unsubstituted analog (Compound 4 ). This suggests that alkoxy groups in this position can be beneficial, and it is plausible that a methoxyethoxy group could further modulate this activity, though specific data is needed for confirmation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
The test aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included.
-
The plates are incubated for 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or c-Met.
1. Reagents and Buffers:
-
Recombinant human kinase (e.g., EGFR, c-Met).
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
2. Assay Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
3. Detection:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate (e.g., ELISA, Western blot).
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is correlated with luminescence.
-
4. Data Analysis:
-
The kinase activity is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC50 value is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based compounds.
Caption: The HGF/c-Met signaling cascade and its inhibition by aniline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Safety Operating Guide
Safe Disposal of 4-(2-Methoxyethoxy)aniline: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(2-Methoxyethoxy)aniline, a compound recognized for its potential health and environmental hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This substance is toxic if swallowed, in contact with skin, or inhaled, can cause serious eye damage and allergic skin reactions, and is a suspected mutagen and carcinogen. Furthermore, it poses a significant threat to aquatic life with long-lasting effects.
Hazard and Safety Data
A summary of key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's properties and associated risks.
| Property | Value |
| Flash Point | 100 °C (212 °F)[1] |
| Auto-ignition Temperature | 415 °C (779 °F)[1] |
| Oral LD50 (Rat) | 250 mg/kg (Aniline)[2] |
| Dermal LD50 (Rabbit) | 840 mg/kg (Aniline)[2] |
| Inhalation LC50 (Rat) | 3.3 mg/l for 4 hours (Aniline)[2] |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound and its contaminated materials is a process that must be conducted with precision and care. The following steps outline the approved procedure for waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE to prevent exposure.
-
Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and similar compounds.[2] Nitrile gloves are not recommended for extended contact.[2]
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect skin and clothing.
-
Respiratory Protection: All handling of this substance should be performed within a certified chemical fume hood.[3] For situations where airborne concentrations may be high or a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[1][4]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Waste Container: Collect all waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[2] Polyethylene containers are often a suitable choice.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and disposable labware, must also be disposed of as hazardous waste.[1] These items should be placed in a sealed bag within the hazardous waste container.
-
Labeling: The waste container must be affixed with a hazardous waste label that is fully and accurately completed.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate exposure.
-
Small Spills: For minor spills that can be managed in under 10 minutes by trained personnel, absorb the material with an inert, dry substance such as vermiculite, sand, or earth.[2][3] The absorbed material should then be collected and placed in the designated hazardous waste container.[1]
-
Large Spills: For significant spills, evacuate the area immediately and notify your institution's EHS department.[2] If there is an immediate risk of fire or injury, call emergency services.[2]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.
-
Professional Disposal: Do not dispose of this chemical down the drain or in the regular trash.[1][2] It must be disposed of through an approved waste disposal plant.[5]
-
Incineration: A common method for the disposal of similar chemical waste is through a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(2-Methoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 4-(2-Methoxyethoxy)aniline (CAS: 33311-29-4), ensuring a secure laboratory environment.
This document provides critical safety protocols and logistical information for the operational use and disposal of this compound. Adherence to these guidelines is paramount for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic amine that requires careful handling due to its potential health hazards. Based on available safety data sheets and information on analogous compounds, the primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation.[1] Therefore, a comprehensive risk assessment should precede any handling of this chemical.
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[2][3] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles.[2][3] | To protect eyes from splashes. |
| Skin and Body Protection | A fully-buttoned lab coat.[2][3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | To protect against skin contact. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[2] If there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Personnel must be fit-tested and trained in respirator use. | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.
-
Prepare and label all necessary equipment and containers.
2. Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Use compatible equipment (e.g., glass, stainless steel) to avoid any chemical reactions.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined below.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
-
The storage area should be clearly labeled, and containers should be kept upright and tightly sealed.[3]
-
Store below eye level to minimize the risk of spills and splashes during retrieval.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill (>100 mL) | Evacuate the area immediately and alert others.[2] If the spill is flammable, eliminate all ignition sources. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2][3]
-
Do not mix with incompatible waste streams.[3]
2. Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[2]
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step waste disposal plan for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
